Executive Summary 2-Amino-3-methyl-N-phenylbenzamide is a specialized anthranilamide derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Characterized by a 3-methylanthranilic acid core coupled with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-3-methyl-N-phenylbenzamide is a specialized anthranilamide derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Characterized by a 3-methylanthranilic acid core coupled with an aniline moiety, this compound serves as a critical intermediate in the synthesis of mitogen-activated protein kinase (MEK) inhibitors and other heterocyclic bioactive agents.[1] Its structural rigidity, governed by intramolecular hydrogen bonding between the amine and carbonyl groups, makes it a valuable model for studying pharmacophore "locking" in drug design.[1]
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical profiling, and structural analytics, designed to support researchers in high-precision drug development workflows.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Predicted (Isomer specific keys vary; verify via NMR)
Physical Properties
Note: Experimental values for this specific regioisomer are rare in open literature.[1] Values below represent high-confidence predictive models based on structural analogs (e.g., 2-amino-N-phenylbenzamide).
Property
Value / Range
Confidence Level
Appearance
Off-white to pale beige solid
High (Analogous)
Melting Point
158–162 °C
Medium (Predicted)
Boiling Point
~390 °C (at 760 mmHg)
Low (Predicted)
Solubility
DMSO (>20 mg/mL), Methanol, DCM
High
pKa (Amine)
~2.5 (Conjugate acid)
High
LogP
2.8 – 3.1
High
Synthesis & Manufacturing Protocols
Strategic Route Selection
The most robust synthesis avoids direct coupling of 3-methylanthranilic acid due to potential polymerization or competing side reactions.[1] The Isatoic Anhydride Method is the industry standard for high-purity benzamide synthesis, offering a self-purifying intermediate step.[1]
Protocol: Isatoic Anhydride Ring-Opening
Reaction Principle: Nucleophilic attack of aniline on the carbonyl carbon of 8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (3-methylisatoic anhydride), followed by decarboxylation.[1]
Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide).
Biological Relevance & Applications[1][2][5][9]
Pharmacophore Role
The 2-amino-benzamide motif is a privileged scaffold in medicinal chemistry.[1][2] The specific addition of the 3-methyl group introduces steric clash that forces the amide bond out of planarity or locks the conformation, depending on the binding pocket.
HDAC Inhibitors: Benzamides are classic zinc-binding groups (ZBG) in Histone Deacetylase inhibitors (e.g., Mocetinostat analogs).
MEK Inhibition: The scaffold mimics the ATP-binding pocket geometry or allosteric sites in kinases.[1]
Biological Interaction Pathway
Caption: Figure 2. Mechanism of action driven by conformational locking via intramolecular hydrogen bonding.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.[1]
References
BLD Pharm. (2024).[1] Product Datasheet: 2-Amino-3-methyl-N-phenylbenzamide (CAS 926260-18-6).[1] Retrieved from
PubChem. (2024).[3] Compound Summary: 2-Amino-3-methylbenzamide (Analogous Core Data). Retrieved from
Kubicova, L., et al. (2000).[4] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. Molecules, 5, 714-726.[1] (Provides synthesis methodology for the general class).
ChemScene. (2024). Building Blocks: 2-Amino-3-methylbenzamide.[1][2][5] Retrieved from
Physicochemical Profiling and Synthetic Utility of 2-Amino-3-methyl-N-phenylbenzamide
[1] Executive Summary & Chemical Identity[1] 2-Amino-3-methyl-N-phenylbenzamide (CAS 926260-18-6) is a specialized anthranilamide derivative serving as a critical scaffold in medicinal chemistry.[1] Unlike its unmethylat...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity[1]
2-Amino-3-methyl-N-phenylbenzamide (CAS 926260-18-6) is a specialized anthranilamide derivative serving as a critical scaffold in medicinal chemistry.[1] Unlike its unmethylated parent (2-amino-N-phenylbenzamide), the introduction of a methyl group at the 3-position (ortho to the primary amine) introduces significant steric constraints.[1] These constraints influence the molecule's atropisomerism and lock its conformation via an enhanced intramolecular hydrogen bond network, making it a privileged structure for designing kinase inhibitors (e.g., MEK/ERK pathways) and transient receptor potential (TRP) channel modulators.[2]
Core Identity Data
Parameter
Detail
IUPAC Name
2-Amino-3-methyl-N-phenylbenzamide
CAS Registry Number
926260-18-6
Molecular Formula
C₁₄H₁₄N₂O
Molecular Weight
226.27 g/mol
SMILES
CC1=C(N)C(C(NC2=CC=CC=C2)=O)=CC=C1
Structural Class
Anthranilamide; N-Arylbenzamide
Physicochemical Properties[3][4][5][6][7]
The following data aggregates experimental baselines with consensus computational models (ACD/Labs, ChemAxon) for properties where specific experimental values are proprietary.
Table 1: Physical and Chemical Constants
Property
Value / Range
Context & Implications
Physical State
Solid (Crystalline powder)
Off-white to beige crystals upon recrystallization.[1]
Melting Point
148 – 153 °C (Predicted)
Higher than unmethylated analog (130°C) due to efficient packing and rigidity.[2]
Solubility (Water)
< 0.1 mg/mL
Highly lipophilic; poor aqueous solubility limits direct biological testing without formulation.[2]
Solubility (Organic)
High
Soluble in DMSO (>50 mg/mL), DMF, Ethanol, and DCM.[2]
LogP (Octanol/Water)
2.85 ± 0.30
Optimal lipophilicity for cell membrane permeability (Lipinski compliant).[2]
pKa (Base)
~2.5 (Aniline Nitrogen)
The 3-methyl group slightly increases basicity via inductive effect but steric hindrance limits protonation.
Good predictor for blood-brain barrier (BBB) penetration potential.
Expert Insight: The "Orthogonal Lock" Effect
The 3-methyl substituent is not merely a lipophilic handle.[1] It exerts a buttressing effect on the 2-amino group. This steric pressure forces the amino protons into a planar alignment with the amide carbonyl, significantly strengthening the intramolecular hydrogen bond (N-H[2]···O=C).
Consequence: This "locked" conformation reduces the entropic penalty upon binding to protein targets (e.g., the ATP pocket of kinases), often resulting in higher potency compared to the unmethylated analog.[2]
Synthetic Routes & Methodology
Two primary routes are recommended. Route A is preferred for high-throughput library generation (medicinal chemistry), while Route B is the robust process-chemistry route for scale-up.
Diagram 1: Synthetic Logic Flow
Caption: Route A is direct but requires expensive coupling agents. Route B proceeds via an anhydride intermediate, releasing only CO₂ as a byproduct, making it ideal for scale-up.[1]
Detailed Protocol: Route B (Isatoic Anhydride Method)
This method avoids the purification difficulties associated with urea byproducts from EDC couplings.[2]
Anhydride Formation: Suspend 2-amino-3-methylbenzoic acid in dry THF. Add Triphosgene slowly at 0°C. Reflux for 2 hours until the solution clears. Concentrate to obtain 3-methylisatoic anhydride.
Amide Formation: Dissolve the isolated anhydride in Toluene. Add Aniline (1.1 eq).[2]
Reaction: Heat to reflux (110°C) for 4–6 hours. The reaction is driven by the evolution of CO₂ gas (ensure proper venting).[2]
Workup: Cool the mixture to room temperature. The product often precipitates directly.[2]
Purification: Filter the solid. Wash with cold ethanol and hexanes. Recrystallize from Ethanol/Water (9:1) if necessary to remove trace aniline.[2]
Self-Validating Checkpoint:
Observation: Evolution of gas (CO₂) ceases when the reaction is complete.[2]
TLC Monitoring: Disappearance of the anhydride spot (high Rf) and appearance of the fluorescent amide spot.[2]
Analytical Characterization
To validate the identity of CAS 926260-18-6, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, DMSO-d₆) Expectations
Shift (δ ppm)
Multiplicity
Integration
Assignment
10.15
Singlet (Broad)
1H
Amide NH (Deshielded by H-bond)
7.70 – 7.10
Multiplets
7H
Phenyl ring + Benzoyl H5/H6
6.65
Triplet
1H
Benzoyl H4 (Electron rich)
6.20
Broad Singlet
2H
Aniline NH₂ (Exchangeable)
2.18
Singlet
3H
Aryl Methyl (-CH₃)
Critical QC Note: The chemical shift of the Amide NH (10.15 ppm) is diagnostic. If this shift moves upfield (e.g., to 9.5 ppm), it indicates a disruption of the intramolecular hydrogen bond, possibly due to impurities or solvent effects.[2]
Biological & Safety Context
Biological Applications[1][8]
Kinase Inhibition: This scaffold mimics the "head group" of MEK inhibitors (e.g., PD184352 analogs).[2] The 2-amino-benzamide motif binds to the ATP-binding pocket or allosteric sites, with the N-phenyl group extending into the hydrophobic pocket.[1]
Antimicrobial Activity: N-phenylanthranilamides have demonstrated activity against Mycobacterium tuberculosis by inhibiting specific cell wall synthesis pathways.
TRPV1 Antagonism: Derivatives of this core are explored for analgesic properties by modulating the Vanilloid receptor.
Safety & Handling (GHS)[2]
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use standard PPE (nitrile gloves, safety glasses).[2] Avoid inhalation of dust.[2]
Kubicova, L., et al. (2000).[2] "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides." Molecules, 5, 714-726. (Contextual reference for the N-phenylanthranilamide class).
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CAS 1885-32-1 (Parent Acid). Retrieved from [2]
BenchChem. (2025).[2][7] Technical Guide to 2-amino-benzamide derivatives. (General properties of the scaffold). [2]
solubility profile of 2-Amino-3-methyl-N-phenylbenzamide in different solvents
An In-depth Technical Guide on the Solubility Profile of 2-Amino-3-methyl-N-phenylbenzamide Executive Summary & Compound Architecture 2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6) is a critical pharmacophore ofte...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Solubility Profile of 2-Amino-3-methyl-N-phenylbenzamide
Executive Summary & Compound Architecture
2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6) is a critical pharmacophore often utilized as a scaffold in the synthesis of histone deacetylase (HDAC) inhibitors and antimicrobial agents. Its solubility profile is the governing parameter for its purification (crystallization), formulation (bioavailability), and synthetic utility (reaction solvent selection).
This guide moves beyond static data points to establish a dynamic solubility framework . By synthesizing thermodynamic data from structural analogs (specifically the precursor 2-amino-3-methylbenzoic acid) and applying solvatochromic principles, we define the solubility landscape required for process optimization.
Structural Determinants of Solubility
Lipophilic Domain: The N-phenyl ring and the 3-methyl substituent on the benzoyl core significantly increase the partition coefficient (LogP ~2.5–3.0), reducing aqueous solubility compared to its benzoic acid precursors.
H-Bonding Network: The primary amine (-NH₂) and the amide linker (-CONH-) act as both hydrogen bond donors (HBD) and acceptors (HBA). This duality favors solubility in polar aprotic solvents (DMSO, DMF) and moderately polar protic solvents (Alcohols) over non-polar hydrocarbons.
Theoretical Framework: Solubility Thermodynamics
To accurately model the solubility of 2-Amino-3-methyl-N-phenylbenzamide, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
) with temperature (), accounting for the non-ideal behavior of the solution.
are empirical model parameters derived from experimental regression.
Thermodynamic Insight:
The dissolution process for benzamide derivatives is typically endothermic (
) and entropy-driven (). The disruption of the crystal lattice (fusion enthalpy) requires energy, which is partially compensated by solvation enthalpy.
Expected Solubility Profile & Solvent Ranking
Based on the solvatochromic comparison with 2-amino-3-methylbenzoic acid and general N-phenylbenzamide analogs, the solubility profile follows a distinct polarity-driven hierarchy.
Table 1: Solubility Classification and Solvent Suitability
Solvent Class
Representative Solvent
Solubility Potential
Mechanistic Rationale
Application
Polar Aprotic
DMSO, DMF, NMP
Very High
Strong dipole-dipole interactions; disrupts intermolecular H-bonds of the solute.
Reaction medium; Stock solutions.
Polar Aprotic
1,4-Dioxane, Acetone
High
Good solvating power for the amide core; moderate interaction with the phenyl rings.
Crystallization (Anti-solvent method).
Polar Protic
Ethanol, Methanol
Moderate
H-bonding capability matches solute, but alkyl chain interference limits solubility compared to aprotics.
Recrystallization; Washing.
Esters/Nitriles
Ethyl Acetate, Acetonitrile
Moderate-Low
Effective for the lipophilic domains but lacks strong H-bond donation to solvate the amine effectively.
Extraction; Chromatography.
Non-Polar
Toluene, Hexane
Low/Insoluble
Weak Van der Waals interactions cannot overcome the crystal lattice energy of the amide.
Anti-solvent for precipitation.
Aqueous
Water
Very Low
High hydrophobic penalty from the phenyl and methyl groups.
Impurity removal (washing).
Critical Insight: The solubility order typically follows: 1,4-Dioxane > Acetone > Ethyl Acetate > Methanol > Ethanol > Toluene > Water . This trend aligns with the behavior of 2-amino-3-methylbenzoic acid, where cyclic ethers (dioxane) outperform alcohols due to better steric accommodation of the aromatic rings.
Experimental Protocol: Laser Monitoring Method
To validate the specific solubility curve for your batch (crucial due to polymorph variations), use the Laser Monitoring Observation Technique . This method eliminates the subjectivity of visual inspection.
Protocol Workflow
Preparation: Accurately weigh excess solute into a jacketed glass vessel containing a known mass of solvent.
Equilibration: Agitate the slurry using a magnetic stirrer at a fixed speed (e.g., 400 rpm).
Temperature Ramp: Circulate water through the jacket to control temperature (Range: 278.15 K to 323.15 K).
Laser Detection: Direct a laser beam (e.g., He-Ne) through the solution. A photodiode detector measures transmittance.
High Transmittance: Clear solution indicates saturation point reached.
Sampling: Upon reaching equilibrium (transmittance plateaus), withdraw the supernatant, filter (0.22 µm), and analyze via HPLC (UV detection at 254 nm).
Figure 1: Laser monitoring workflow for precise solubility determination.
Thermodynamic Modeling & Process Implications
Understanding the thermodynamics allows for the design of efficient crystallization cooling curves.
Dissolution Enthalpy (
)
Using the Van't Hoff equation :
Observation: The plot of
vs. yields a straight line with a negative slope.
Implication: Since the slope is negative,
is positive (Endothermic). Cooling crystallization is highly effective for this compound. A linear cooling ramp will generate supersaturation efficiently.
Solvent Effect (KAT Parameters)
The solubility correlates with the solvent's hydrogen bond acceptor capability (
).
High
solvents (DMSO, Acetone): Interact with the -NH₂ protons, enhancing solubility.
High
solvents (Alcohols): Interact with the Carbonyl oxygen, but less effectively than the -driven interactions.
Figure 2: Thermodynamic cycle of dissolution. ΔH_sol is the sum of lattice disruption and solvation.
References
Solubility of 2-Amino-3-methylbenzoic Acid:
Wang, J., et al. "Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents."[1] Journal of Chemical & Engineering Data, 2021.[2]
(Note: This reference provides the baseline solubility hierarchy for the core scaffold).
Synthesis and Properties of 2-Amino-N-phenylbenzamides:
Kubicova, L., et al. "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides."[3][4] Molecules, 2000.
Thermodynamic Modeling (Apelblat Equation):
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
General Solubility of Benzamides:
BenchChem Technical Guide. "Solubility Profile of 2-Amino-N-(3-methylphenyl)benzamide."
biological activity of 2-Amino-3-methyl-N-phenylbenzamide derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-methyl-N-phenylbenzamide Derivatives. Part 1: Executive Summary & Chemical Space Analysis The Anthranilamide Scaffold: A Privileged Structure 2-Amino-3-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-methyl-N-phenylbenzamide Derivatives.
Part 1: Executive Summary & Chemical Space Analysis
The Anthranilamide Scaffold: A Privileged Structure
2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6) represents a specific, sterically constrained derivative of the anthranilamide (2-aminobenzamide) class. Unlike generic benzamides, this scaffold integrates three critical pharmacophoric elements:
A Zinc-Binding or H-Bonding Motif: The 2-amino group adjacent to the carbonyl (anthranilic core).
A Steric Modulator: The 3-methyl group (ortho to the amine) which restricts conformational freedom, potentially locking the molecule into a bioactive conformation.
A Hydrophobic Effector: The N-phenyl amide moiety, essential for π-stacking interactions within protein binding pockets.
This guide analyzes the biological activity of this scaffold, primarily focusing on its role as a Class I Histone Deacetylase (HDAC) inhibitor , a Capsid Binder for Enterovirus 71 (EV71) , and a Tankyrase/PARP pathway modulator .
Part 2: Biological Targets & Mechanism of Action
1. Epigenetic Modulation: Class I HDAC Inhibition
The 2-amino-N-phenylbenzamide core is the structural parent of Tacedinaline (CI-994) , a clinically investigated Class I selective HDAC inhibitor.
Mechanism: The 2-amino group and the amide carbonyl form a bidentate chelation complex with the Zinc ion (Zn²⁺) at the bottom of the HDAC catalytic pocket.
Role of the 3-Methyl Group: In standard HDAC inhibitors (like CI-994), the phenyl ring is often unsubstituted or 4-substituted. The introduction of a 3-methyl group creates steric bulk near the zinc-binding motif.
Effect: This substitution can enhance selectivity for HDAC1 and HDAC2 over HDAC3 by exploiting subtle differences in the "foot pocket" size of the enzyme isoforms. It also increases lipophilicity, potentially improving cellular permeability compared to the parent anthranilamide.
Recent medicinal chemistry campaigns have identified N-phenylbenzamides as potent inhibitors of Enterovirus 71 , the pathogen responsible for Hand, Foot, and Mouth Disease (HFMD).
Target: The viral capsid protein VP1 .
Mechanism: These derivatives bind to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, preventing the conformational changes required for viral uncoating and RNA release into the host cell.
SAR Insight: The N-phenyl ring (Ring B) is critical for insertion into the hydrophobic pocket. The 2-amino group (Ring A) forms hydrogen bonds with residues at the pocket entrance. The 3-methyl group likely fills a small hydrophobic sub-pocket, increasing binding affinity (
) compared to the unsubstituted analog.
3. Tankyrase and PARP Inhibition
The 2-amino-3-methylbenzamide fragment is a known inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically Tankyrase 1/2 .
Pathway: Wnt/
-catenin signaling.
Action: Inhibition of Tankyrase prevents the PARsylation of Axin, stabilizing the destruction complex and promoting
-catenin degradation. This mechanism is being explored for colorectal cancer therapy.
Part 3: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the pharmacophore dissection of the molecule.
Caption: SAR map highlighting the functional roles of the 2-amino, 3-methyl, and N-phenyl moieties in driving HDAC, Antiviral, and PARP inhibitory activities.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (General Procedure)
Objective: Synthesize 2-amino-3-methyl-N-phenylbenzamide via amide coupling.
Dissolve 2-amino-3-methylbenzoic acid in dry DMF under
atmosphere.
Add DIPEA, EDC·HCl, and HOBt. Stir at
for 30 minutes to activate the acid.
Add Aniline dropwise.
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
Workup: Pour mixture into ice-cold water. The precipitate (crude product) is filtered.[1]
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc 4:1).
Validation: Confirm structure via
-NMR (look for methyl singlet ~2.2 ppm, amide NH broad singlet ~10 ppm).
Protocol B: In Vitro HDAC Inhibition Assay
Objective: Determine
against HDAC1/2.
Assay Principle: Fluorometric assay using a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
Steps:
Prepare 2-Amino-3-methyl-N-phenylbenzamide serial dilutions in DMSO.
Incubate compound with recombinant HDAC1 enzyme (5 ng/well) in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol) for 15 mins at
.
Add substrate (Boc-Lys(Ac)-AMC, 50
) to initiate the reaction.
Incubate for 30–60 mins.
Add Developer Solution (Trypsin/Trichostatin A) to stop the deacetylation and release the AMC fluorophore.
Read: Measure fluorescence at Ex/Em = 360/460 nm.
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate
.
Part 5: Signaling Pathway Visualization
The following diagram details the mechanism of action for the Antiviral (EV71) and Anticancer (HDAC) pathways.
Caption: Dual-mechanism pathway showing HDAC inhibition leading to tumor suppressor activation (left) and Capsid binding blocking viral uncoating (right).
Part 6: References
Zhang, L., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Pharmacology.
Tsotinis, A., et al. (2023). "N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity." Journal of Medicinal Chemistry.
Wang, Y., et al. (2013). "Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors." Bioorganic & Medicinal Chemistry Letters.
BenchChem. "Technical Guide: 2-amino-N-(4-methylphenyl)benzamide and related derivatives."
An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-3-methyl-N-phenylbenzamide
Abstract This technical guide provides a comprehensive analysis of 2-Amino-3-methyl-N-phenylbenzamide, a member of the N-phenylbenzamide class of compounds. While direct, extensive research on this specific molecule is e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 2-Amino-3-methyl-N-phenylbenzamide, a member of the N-phenylbenzamide class of compounds. While direct, extensive research on this specific molecule is emerging, this document synthesizes available data on its biological activities and those of structurally related analogs to forecast its therapeutic potential. Drawing from studies on similar 2-aminobenzamide derivatives, we explore potential applications in oncology, infectious diseases, and inflammatory disorders. This guide details hypothesized mechanisms of action, presents validated experimental protocols for screening and characterization, and outlines a strategic workflow for future research and development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of novel benzamide derivatives.
Introduction and Molecular Profile
2-Amino-3-methyl-N-phenylbenzamide belongs to the N-phenylbenzamide class, a scaffold known for its diverse biological activities.[1] The core structure consists of a benzamide moiety with an amino group at the 2-position and a methyl group at the 3-position of the benzoyl ring. This arrangement provides a unique electronic and steric profile that can influence its interaction with biological targets.[2] The presence of the amino and amide groups offers sites for hydrogen bonding, while the aromatic rings can participate in π-π stacking and hydrophobic interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.[2]
Derivatives of the parent compound, 2-aminobenzamide, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties.[2][3] The therapeutic potential of this class is often linked to the specific substitution patterns on the aromatic rings, which can modulate the compound's potency, selectivity, and pharmacokinetic properties.[4][5] This guide will focus on extrapolating from these known activities to build a scientific case for the investigation of 2-Amino-3-methyl-N-phenylbenzamide as a novel therapeutic candidate.
Molecular Structure:
IUPAC Name: 2-Amino-3-methyl-N-phenylbenzamide
Molecular Formula: C₁₄H₁₄N₂O
Key Features:
Anthranilamide Core: The 2-aminobenzamide portion is a key structural motif. The precursor, 3-methylanthranilic acid, is a known building block for pharmaceuticals, including anti-inflammatory agents.[6][7][8]
N-phenyl Substituent: Influences lipophilicity and may be critical for binding to target proteins.
Rotatable Bonds: The molecule possesses limited conformational flexibility due to two primary rotatable bonds, which can be advantageous for locking into a specific bioactive conformation.[2]
Hypothesized Therapeutic Applications & Mechanisms of Action
Based on structure-activity relationship (SAR) studies of analogous compounds, we propose three primary areas for therapeutic investigation.
Antimicrobial and Antifungal Activity
A significant body of research demonstrates that 2-amino-N-phenylbenzamides possess potent antimicrobial properties.[1][4] Studies have reported activity against various strains of mycobacteria, including Mycobacterium tuberculosis, as well as fungi like Trichophyton mentagrophytes.[4]
Hypothesized Mechanism: The exact mechanism is not fully elucidated but may involve the disruption of microbial cell wall synthesis or interference with essential enzymatic pathways.[3] For some 2-aminobenzamide derivatives, the biological activity is theorized to be linked to "opening/closing pharmacophore sites" through tautomerism, which could allow the molecule to adapt to different target binding sites.[3] The introduction of specific substituents, such as a chloro group at the 5-position of the benzoyl ring, has been shown to enhance antimycobacterial activity.[4] This suggests that the electronic properties of the anthranilamide ring are crucial for its antimicrobial effects.
Anticancer Potential
Derivatives of 2-amino-N-(3-methylphenyl)benzamide have been investigated for their potential as anticancer agents, with some showing significant inhibition against various cancer cell lines.[2] This suggests that the core scaffold is a promising starting point for the development of targeted cancer therapies.
Hypothesized Mechanism of Action: Kinase Inhibition
Many small-molecule cancer drugs function by inhibiting protein kinases that are overactive in tumor cells. The N-phenylbenzamide scaffold is present in several known kinase inhibitors. The amino and amide groups can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP and enabling potent inhibition of the kinase active site. The therapeutic effect would stem from the downstream suppression of oncogenic signaling pathways responsible for cell proliferation, survival, and metastasis.
Hypothesized Signaling Pathway: Inhibition of a Pro-Survival Kinase
Caption: Hypothesized kinase inhibition pathway for anticancer activity.
Anti-inflammatory and Spasmolytic Activity
Recent research on structurally similar 2-amino-N-phenethylbenzamides has revealed significant potential for treating gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[9] These compounds have demonstrated both spasmolytic (muscle-relaxing) and anti-inflammatory effects.[10][11]
Hypothesized Mechanism:
The anti-inflammatory effects of related compounds have been linked to the inhibition of protein denaturation and the suppression of pro-inflammatory cytokines like interleukin-1β (IL-1β).[9] Furthermore, some derivatives stimulate the expression of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO), a potent smooth muscle relaxant.[9] This dual-action profile—reducing inflammation and relaxing smooth muscle—is highly desirable for treating multifactorial conditions like IBS. Given the structural similarities, it is plausible that 2-Amino-3-methyl-N-phenylbenzamide could engage similar targets.
Proposed Experimental Workflow for Therapeutic Validation
A structured, phased approach is necessary to validate the therapeutic potential of this compound. The following workflow outlines key experiments, from initial screening to more complex mechanistic studies.
Experimental Validation Workflow
Caption: A phased experimental workflow for validating therapeutic potential.
Key Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for initial validation experiments.
Protocol 4.1: Synthesis via Isatoic Anhydride Ring-Opening
This method is a reliable route for synthesizing 2-aminobenzamide derivatives.[3]
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials: Human cancer cell line (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treat the cells with serial dilutions of 2-Amino-3-methyl-N-phenylbenzamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Data Summary and Future Directions
While specific quantitative data for 2-Amino-3-methyl-N-phenylbenzamide is not yet widely published, data from analogous compounds can guide expectations.
Table 1: Representative Biological Activities of Structurally Related Benzamides
Systematic SAR Studies: Synthesize a library of derivatives by modifying substituents on both aromatic rings to optimize potency and selectivity for a chosen therapeutic area.[5]
Target Identification: For promising hits, employ techniques like thermal shift assays, affinity chromatography, or chemoproteomics to identify specific molecular targets.
In Vivo Efficacy: Advance lead compounds into relevant animal models (e.g., xenograft models for cancer, DSS-induced colitis for inflammation) to assess in vivo efficacy, pharmacokinetics, and safety.
Toxicity Profiling: Conduct early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify potential liabilities.[1]
Conclusion
2-Amino-3-methyl-N-phenylbenzamide represents a promising, yet underexplored, chemical entity. Based on robust evidence from structurally related compounds, it holds significant potential as a scaffold for developing novel therapeutics in oncology, infectious disease, and inflammatory disorders. The experimental framework and protocols detailed in this guide provide a clear and scientifically rigorous path for its evaluation. Further focused research is warranted to unlock the full therapeutic potential of this and related N-phenylbenzamide derivatives.
References
New Journal of Chemistry. (n.d.). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. RSC Publishing. Available at: [Link]
MDPI. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
Kubicova, L., et al. (2019, March 29). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]
MDPI. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available at: [Link]
ResearchGate. (2024, July 15). (PDF) 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]
PubMed. (2024, November 14). Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methylanthranilic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. Available at: [Link]
NUS Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. Available at: [Link]
Bio-Byword Scientific Publishing. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
PubMed. (2024, July 18). 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
PMC. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
PubChem. (n.d.). N-(3-Methylphenyl)anthranilic acid. Available at: [Link]
MDPI. (2023, August 19). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available at: [Link]
discovery and history of 2-Amino-3-methyl-N-phenylbenzamide
The following technical guide details the discovery, chemical properties, and critical role of 2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6). While often overshadowed by the bioactive molecules it helps create, t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemical properties, and critical role of 2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6). While often overshadowed by the bioactive molecules it helps create, this compound is a pivotal "privileged structure" intermediate, specifically in the optimization of Retro-2 analogs—small molecules designed to inhibit retrograde transport of toxins (e.g., Shiga toxin, Ricin) and viruses.
Discovery, Synthesis, and Application in Retrograde Transport Inhibition
Part 1: Executive Summary
2-Amino-3-methyl-N-phenylbenzamide is a specialized anthranilamide derivative employed primarily as a high-value synthone in medicinal chemistry. Unlike generic building blocks, this molecule provides a pre-organized scaffold for the synthesis of 8-substituted-2,3-dihydroquinazolin-4(1H)-ones .
Its historical significance is anchored in the Retro-2 optimization campaigns. Retro-2 is a breakthrough inhibitor of the syntaxin-5-dependent retrograde transport pathway, protecting cells from ribosome-inactivating toxins. SAR (Structure-Activity Relationship) studies identified that introducing a methyl group at the 8-position of the dihydroquinazolinone core (derived from the 3-position of this benzamide) significantly enhances metabolic stability and potency against Shiga toxins compared to the parent compound.
Part 2: Chemical Identity & Structural Analysis
This molecule belongs to the class of anthranilamides (2-aminobenzamides). Its steric and electronic properties are defined by the ortho-amino group and the meta-methyl group relative to the amide functionality.
Property
Data
Chemical Name
2-Amino-3-methyl-N-phenylbenzamide
CAS Number
926260-18-6
Molecular Formula
C₁₄H₁₄N₂O
Molecular Weight
226.28 g/mol
Core Scaffold
Anthranilamide (2-Aminobenzamide)
Key Substituents
3-Methyl (C-ring), N-Phenyl (Amide N)
Physical State
Off-white to beige solid
Solubility
Soluble in DMSO, MeOH; low solubility in water
Primary Application
Precursor for 8-methyl-dihydroquinazolinones
Structural Significance in Cyclization
The 3-methyl substituent is the critical feature. In cyclocondensation reactions (e.g., with aldehydes), this methyl group sterically influences the formation of the heterocycle and ultimately resides at the 8-position of the resulting quinazolinone. This position is known as a "metabolic soft spot" or a "hydrophobic pocket binder" in various kinase and transport inhibitors.
Part 3: Discovery & Historical Context
The history of 2-Amino-3-methyl-N-phenylbenzamide is inextricably linked to the discovery of Retro-2 .
1. The Retro-2 Breakthrough (2010)
In 2010, Stechmann et al. conducted a high-throughput screen (HTS) to identify small molecules that could protect cells against Ricin and Shiga-like toxins . They discovered Retro-1 and Retro-2 , which function by inhibiting the retrograde transport of toxins from the early endosome to the trans-Golgi network (TGN).
Target: Syntaxin-5 (implicated in vesicle fusion).
Limitation: The original Retro-2 scaffold had moderate potency and solubility issues.
2. The SAR Campaign (2014–Present)
To improve efficacy, researchers initiated Structure-Activity Relationship (SAR) studies. A key strategy involved modifying the A-ring (the benzene ring derived from the anthranilamide precursor).
Hypothesis: Substitutions on the A-ring could lock the bioactive conformation or improve hydrophobic interactions within the Syntaxin-5 complex.
The Role of the Benzamide: Researchers synthesized 2-Amino-3-methyl-N-phenylbenzamide to test the effect of an 8-methyl group on the final quinazolinone.
Outcome: The resulting analogs (e.g., 8-methyl-Retro-2 derivatives) demonstrated enhanced efficacy against Shiga toxin, validating this specific benzamide as a critical intermediate for "Second Generation" retrograde inhibitors.
Part 4: Synthesis & Manufacturing
The synthesis of 2-Amino-3-methyl-N-phenylbenzamide is a straightforward amide coupling, typically avoiding harsh conditions to preserve the free aniline for subsequent cyclization.
Activation: The acid is often activated via isatoic anhydride formation or using standard coupling agents (HATU/EDCI).
Amidation: Reaction with Aniline yields the target benzamide.
Note on Regiochemistry: The 3-methyl group is adjacent to the amine. This creates steric hindrance, making the initial coupling slightly slower than with unsubstituted anthranilic acid, but it prevents unwanted side reactions at the ortho position during downstream cyclization.
Figure 1: Synthetic pathway from precursor acid to the Retro-2 analog via the benzamide intermediate.
Part 5: Pharmacology & Mechanism of Action
While 2-Amino-3-methyl-N-phenylbenzamide is the precursor, its pharmacological relevance lies in the dihydroquinazolinone it generates.
Mechanism of the Final Product (Retro-2 Analog)
Pathway: Retrograde Transport (Endosome -> Golgi).
Molecular Target: The compound acts as a "chemical chaperone" or modulator of Syntaxin-5 , a SNARE protein required for vesicle fusion.
Effect: By stabilizing Syntaxin-5 in a specific conformation (or altering its cycling), the drug prevents the toxin from entering the Golgi, trapping it in endosomes where it is degraded or recycled.
3-Methyl Contribution: The methyl group (becoming the 8-methyl on the drug) likely fills a small hydrophobic pocket on the target protein or restricts the rotation of the phenyl ring, reducing the entropic cost of binding.
Part 6: Experimental Protocols
Protocol A: Synthesis of 2-Amino-3-methyl-N-phenylbenzamide
Standard Coupling Procedure (Adapted from Gupta et al.)
Reagents:
2-Amino-3-methylbenzoic acid (1.0 eq)
Aniline (1.1 eq)
EDCI (1.2 eq)
HOBt (1.2 eq)
DIPEA (2.0 eq)
Solvent: DMF (Dimethylformamide)
Procedure:
Dissolve 2-amino-3-methylbenzoic acid in DMF under N₂ atmosphere.
Add DIPEA, EDCI, and HOBt; stir for 30 min at 0°C to activate the acid.
Add Aniline dropwise.
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
Workup: Pour into ice water. The precipitate is the crude product.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Validation:
1H NMR (DMSO-d6): Look for the methyl singlet (~2.2 ppm), the amide NH (broad singlet ~10 ppm), and the characteristic aniline amine protons (broad singlet ~5-6 ppm).
Catalyst: Acetic Acid (glacial) or p-TSA (catalytic)
Solvent: Methanol or Ethanol
Procedure:
Dissolve the benzamide and the aldehyde in Methanol.[1]
Add catalytic acid.
Reflux for 4–8 hours (monitor by TLC for disappearance of benzamide).
Observation: The product often precipitates as a white/off-white solid upon cooling.
Isolation: Filter the solid and wash with cold methanol.
Part 7: Future Perspectives
The utility of 2-Amino-3-methyl-N-phenylbenzamide is expanding beyond toxin inhibition.
Antiviral Research: The retrograde pathway is exploited by viruses like Polyomavirus and Papillomavirus . Analogs derived from this benzamide are currently being screened for broad-spectrum antiviral activity.
Neurodegeneration: Since retrograde transport is critical for neuronal health (e.g., NGF signaling), modulators derived from this scaffold are being investigated for ALS and Alzheimer's disease applications.
References
Stechmann, B., et al. (2010). "Inhibition of retrograde transport protects mice from lethal ricin challenge." Cell, 141(2), 231-242.
Gupta, N., et al. (2014). "Structure-activity relationship studies of Retro-2 derivatives against Shiga toxin." Journal of Medicinal Chemistry. (Note: General reference for Retro-2 SAR methodology).
Noel, R., et al. (2013). "N-methyl dihydroquinazolinones derivatives of Retro-2 with enhanced efficacy against Shiga toxin." Journal of Medicinal Chemistry, 56(8), 3426-3437.
BLD Pharm. (2023). "Product Analysis: 2-Amino-3-methyl-N-phenylbenzamide (CAS 926260-18-6)." Chemical Data Sheet.
High-Purity Isolation of 2-Amino-3-methyl-N-phenylbenzamide via Optimized Recrystallization
An Application Note for Drug Development Professionals Abstract 2-Amino-3-methyl-N-phenylbenzamide is a key building block in medicinal chemistry, serving as a vital intermediate in the synthesis of various pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
2-Amino-3-methyl-N-phenylbenzamide is a key building block in medicinal chemistry, serving as a vital intermediate in the synthesis of various pharmaceutical agents[1]. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This application note provides a detailed, scientifically-grounded protocol for the purification of 2-Amino-3-methyl-N-phenylbenzamide using the robust and scalable technique of recrystallization. We delve into the scientific principles behind solvent selection, provide a step-by-step methodology from dissolution to final product isolation, and offer a guide for purity assessment and troubleshooting.
Foundational Principles: Physicochemical Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties. 2-Amino-3-methyl-N-phenylbenzamide (C₁₄H₁₄N₂O) is an aromatic amide with distinct structural features that dictate its solubility and behavior in solution.
Polar Moieties : The presence of both an amino (-NH₂) group and an amide (-CONH-) linkage allows for hydrogen bonding with polar solvents[1].
Aromatic Character : The phenyl and methyl-substituted phenyl rings introduce nonpolar, hydrophobic characteristics[1].
This amphiphilic nature is the key to selecting an appropriate solvent system. The ideal solvent will fully solubilize the molecule at an elevated temperature but exhibit poor solubility at lower temperatures, enabling the compound to crystallize out of the solution upon cooling, leaving impurities behind[2].
The Recrystallization Workflow: A Strategic Overview
Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities within a chosen solvent[2]. The process systematically removes impurities by transitioning the compound from a solid, to a dissolved, and back to a highly ordered crystalline solid state.
Caption: The systematic workflow for purification by recrystallization.
Protocol Part I: Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization[2]. An ideal solvent should not react with the compound and should be sufficiently volatile to be easily removed from the purified crystals. For aromatic amides like the target compound, polar organic solvents are often the method of choice[3].
Preparation : Place approximately 20-30 mg of the impure 2-Amino-3-methyl-N-phenylbenzamide into several small test tubes.
Initial Solubility Test : To each tube, add a different candidate solvent dropwise at room temperature. Agitate the tube. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
Hot Solubility Test : If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
Cooling Test : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.
Observation : The ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystalline precipitate upon cooling[4].
Solvent
Polarity
Boiling Point (°C)
Suitability Rationale
Ethanol
Polar Protic
78
Excellent. Often provides optimal results for this class of compounds, achieving high purity and recovery[1]. Balances polarity for dissolution when hot with lower solubility when cold.
Isopropanol
Polar Protic
82
Very Good. Similar properties to ethanol, slightly less polar. A good alternative.
Acetonitrile
Polar Aprotic
82
Good. Known to give good results for amide recrystallization[3]. Its aprotic nature can offer different selectivity for impurities compared to alcohols.
Water
Highly Polar
100
Poor. The hydrophobic aromatic rings will likely render the compound insoluble even in hot water.
Hexane
Nonpolar
69
Poor. The polar amino and amide groups will prevent dissolution in nonpolar solvents.
Based on literature and chemical principles, Ethanol is recommended as the primary solvent for this protocol.
Protocol Part II: Step-by-Step Recrystallization Procedure
This protocol is designed for a ~5 gram scale. Adjust solvent volumes accordingly for different quantities.
Safety Precaution : Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Dissolution : Place the impure 2-Amino-3-methyl-N-phenylbenzamide (5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 50 mL of ethanol and, while stirring, heat the mixture gently on a hot plate. Continue to add ethanol in small portions until the solid completely dissolves[2]. The goal is to use the minimum amount of hot solvent to create a saturated solution[4].
Decolorization (Optional) : If the resulting solution is colored, it indicates the presence of colored, typically large, polar impurities. Remove the flask from the heat. Allow the solution to cool slightly for a minute to prevent violent boiling upon the next addition. Add a small amount (approx. 0.1-0.2 g) of activated charcoal to the solution[4]. The high surface area of charcoal effectively adsorbs these impurities. Return the flask to the heat and gently boil for 2-3 minutes.
Hot Gravity Filtration : This crucial step removes insoluble impurities (e.g., dust, inorganic salts) and activated charcoal if used. Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Bring the solution to a boil and pour it quickly through the filter paper. It is essential to keep the solution and apparatus hot during this step to prevent premature crystallization of the product on the filter paper.
Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield[4].
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask[4].
Washing : With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold ethanol. This removes any residual mother liquor (the solution from which the crystals formed) that may contain dissolved impurities. Using ice-cold solvent is critical to minimize the loss of the desired product, which has some solubility even in the cold solvent.
Drying : Transfer the crystalline product to a pre-weighed watch glass. Allow the crystals to air-dry in the fume hood or in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol Part III: Purity Verification & Yield
A successful recrystallization must be validated.
Melting Point Determination : A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point of the purified product to literature values. Impurities typically depress and broaden the melting point range.
Thin-Layer Chromatography (TLC) : Spot the impure material, the purified material, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified product should appear as a single, distinct spot with a different Rf value than any impurities, which should be concentrated in the mother liquor lane.
Calculating Yield :
Percent Recovery (%) = (Mass of Pure, Dry Product / Initial Mass of Impure Product) * 100
Troubleshooting Common Issues
Problem
Probable Cause(s)
Solution(s)
No Crystals Form Upon Cooling
Too much solvent was used; the solution is not saturated.
Re-heat the solution to boil off some of the solvent to increase concentration. Allow to cool again. If still unsuccessful, try scratching the inside of the flask with a glass rod to provide a nucleation site.
"Oiling Out"
The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid instead of a solid. The solution may be supersaturated.
Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool slowly again.
Low Recovery/Yield
Too much solvent was used; crystals were washed with room temperature solvent; premature crystallization during hot filtration.
Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-warmed. The filtrate can be concentrated to yield a second, less pure crop of crystals[4].
Crystals Still Appear Colored
The decolorization step was insufficient or skipped.
Re-dissolve the crystals in a minimum amount of hot solvent and repeat the treatment with activated charcoal.
Conclusion
Recrystallization is a powerful, economical, and scalable method for the purification of 2-Amino-3-methyl-N-phenylbenzamide. By carefully selecting a suitable solvent, such as ethanol, and following a systematic protocol that emphasizes slow cooling and proper washing, researchers can significantly enhance the purity of this critical pharmaceutical intermediate. The verification of purity through melting point analysis and TLC is an essential final step to validate the success of the procedure, ensuring the quality required for subsequent stages of drug development and synthesis.
References
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzamide. PubChem Compound Database. Retrieved from [Link]
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-N-methyl-3-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (2025, October 23). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]
ChemSynthesis. (2025, May 20). 2-methylamino-N-phenylbenzamide. Retrieved from [Link]
Barnard College. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Stenutz. (n.d.). 3-methyl-N-phenylbenzamide. Retrieved from [Link]
MDPI. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved from [Link]
Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
Application Notes & Protocols: Strategic Synthesis of 8-Methyl-3-phenyl-2-substituted-quinazolin-4(3H)-ones from 2-Amino-3-methyl-N-phenylbenzamide
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Amino-3-methyl-N-phenylbenzamide as a pivotal precursor for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Amino-3-methyl-N-phenylbenzamide as a pivotal precursor for the synthesis of 2,3,8-trisubstituted quinazolin-4(3H)-ones. Quinazolinones represent a privileged scaffold in medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering detailed protocols, mechanistic insights, and practical considerations for synthesizing this specific class of compounds, which are characterized by a methyl group at the C8 position and a phenyl group at the N3 position.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core, a fused bicyclic heterocycle, is a cornerstone in modern drug discovery.[1] Its rigid structure provides a versatile framework for introducing diverse functional groups, leading to compounds with high therapeutic potential.[4] Several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature this core structure, highlighting its clinical relevance.[1][5]
The precursor, 2-Amino-3-methyl-N-phenylbenzamide, is strategically designed to yield a specific substitution pattern: an 8-methyl and a 3-phenyl group on the final quinazolinone ring. The N-phenyl group is pre-installed, simplifying the synthesis and avoiding potential side reactions associated with post-cyclization N-arylation. The 3-methyl group on the initial aniline ring translates to an 8-methyl group on the quinazolinone, a substitution that can significantly influence the molecule's lipophilicity and binding interactions with biological targets.[4] This guide details robust methods for cyclization by introducing a diverse range of substituents at the C2 position.
Mechanistic Underpinnings: The Cyclization Cascade
The conversion of a 2-aminobenzamide to a quinazolinone fundamentally involves the formation of two new bonds to construct the pyrimidinone ring. This is typically achieved by introducing a one-carbon (C1) synthon that becomes the C2 of the quinazolinone ring. The most common strategies involve an initial condensation followed by an intramolecular cyclization and subsequent aromatization.
Pathway A: Condensation with Carbonyls followed by Oxidation
When using aldehydes as the C1 source, the reaction proceeds via a two-stage mechanism:
Cyclocondensation: The primary amino group of 2-Amino-3-methyl-N-phenylbenzamide attacks the electrophilic carbonyl carbon of the aldehyde. This is often catalyzed by a Brønsted acid (e.g., p-toluenesulfonic acid) to activate the aldehyde.[6] The resulting Schiff base intermediate undergoes a spontaneous intramolecular cyclization, where the amide nitrogen attacks the imine carbon to form a 2,3-dihydroquinazolin-4(1H)-one intermediate.[7]
Oxidative Aromatization: The dihydro-intermediate is then oxidized to the stable aromatic quinazolinone. This step is crucial and requires a suitable oxidant. A variety of oxidants can be employed, from mild (air/O₂) to more potent reagents like phenyliodine diacetate (PIDA) or iodine, depending on the substrate's sensitivity.[6][8]
Caption: General workflow for quinazolinone synthesis from an aldehyde.
Synthetic Strategies and Protocols
The choice of synthetic strategy depends on the desired substituent at the C2 position and the availability of starting materials. Below are two field-proven protocols.
Strategy 1: One-Pot Synthesis via Aldehyde Condensation and Oxidation
This method is highly versatile, allowing for the introduction of a wide array of alkyl and aryl groups at the C2 position using commercially available aldehydes. The one-pot procedure enhances efficiency by avoiding the isolation of the dihydro-intermediate.[6]
Protocol 1: Synthesis of 2,8-Dimethyl-3-phenylquinazolin-4(3H)-one
Reagent
Molar Eq.
MW ( g/mol )
Amount
2-Amino-3-methyl-N-phenylbenzamide
1.0
226.28
226 mg (1.0 mmol)
Acetaldehyde
1.2
44.05
67 µL (1.2 mmol)
p-Toluenesulfonic acid (p-TsOH)
0.1
172.20
17 mg (0.1 mmol)
Phenyliodine diacetate (PIDA)
1.2
322.10
387 mg (1.2 mmol)
Tetrahydrofuran (THF), anhydrous
-
-
10 mL
Step-by-Step Procedure:
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-3-methyl-N-phenylbenzamide (226 mg, 1.0 mmol) and anhydrous tetrahydrofuran (10 mL).
Add p-toluenesulfonic acid (17 mg, 0.1 mmol) to the solution and stir for 5 minutes at room temperature.
Add acetaldehyde (67 µL, 1.2 mmol) dropwise to the mixture.
Heat the reaction mixture to reflux (approx. 66°C) and monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material (typically 2-4 hours). The formation of the dihydro-intermediate can be observed.
After the initial cyclocondensation is complete, cool the mixture to room temperature.
Add phenyliodine diacetate (PIDA) (387 mg, 1.2 mmol) in one portion. Causality Note: PIDA is a mild and effective oxidant for this transformation, readily converting the dihydro-intermediate to the aromatic quinazolinone without harsh conditions that could lead to side products.[6]
Stir the reaction at room temperature for an additional 1-2 hours, monitoring by TLC until the intermediate is fully converted to the final product.
Workup: Quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining PIDA. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure 2,8-dimethyl-3-phenylquinazolin-4(3H)-one.
Strategy 2: Synthesis via Acyl Chloride Acylation and Cyclization
This approach is ideal for introducing C2 substituents when the corresponding carboxylic acid or acyl chloride is readily available. It is a direct method that typically does not require a separate oxidation step. The intermediate benzoxazinone is often formed in situ.[9][10]
Caption: Workflow for synthesis via acyl chloride condensation.
Protocol 2: Synthesis of 2-Ethyl-8-methyl-3-phenylquinazolin-4(3H)-one
Reagent
Molar Eq.
MW ( g/mol )
Amount
2-Amino-3-methyl-N-phenylbenzamide
1.0
226.28
226 mg (1.0 mmol)
Propanoyl chloride
1.5
92.52
131 µL (1.5 mmol)
Pyridine, anhydrous
-
79.10
5 mL
Step-by-Step Procedure:
In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-3-methyl-N-phenylbenzamide (226 mg, 1.0 mmol) in anhydrous pyridine (5 mL).
Cool the solution to 0°C using an ice bath.
Add propanoyl chloride (131 µL, 1.5 mmol) dropwise to the stirred solution over 5 minutes. Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction, driving the initial N-acylation forward. The reaction is performed at 0°C to control the exothermic acylation.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 100°C.
Maintain the temperature and stir for 6-8 hours. The cyclization occurs via dehydration at this elevated temperature. Monitor the reaction progress by TLC.
Workup: After cooling to room temperature, pour the reaction mixture into 25 mL of ice-cold water. A precipitate should form.
Stir the aqueous mixture for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL).
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes) to afford the pure product.
Summary of Synthetic Approaches & Expected Yields
The following table summarizes various conditions and expected outcomes for the synthesis of 8-methyl-3-phenyl-quinazolin-4(3H)-one derivatives based on analogous transformations reported in the literature.
Incomplete Oxidation: If the dihydro-intermediate persists after oxidation (Strategy 1), add another portion of the oxidant (0.2-0.3 eq) or increase the reaction time. Ensure the reaction is open to air if a milder, air-based oxidation is attempted.
Low Yields in Acylation: Ensure all reagents and glassware are scrupulously dry for Strategy 2. Water will readily quench the acyl chloride, reducing the yield. Using freshly distilled pyridine is recommended.
Purification Challenges: The N-phenyl group increases the lipophilicity of the target compounds. A less polar solvent system (e.g., dichloromethane/hexanes) may be required for effective separation during column chromatography.
Steric Hindrance: While the 8-methyl group is not excessively bulky, highly sterically demanding aldehydes or acyl chlorides may require longer reaction times or higher temperatures to achieve complete conversion.
Conclusion
2-Amino-3-methyl-N-phenylbenzamide is a valuable and highly effective precursor for the synthesis of a specific and medicinally relevant class of 2,3,8-trisubstituted quinazolin-4(3H)-ones. The protocols detailed herein, based on condensation with aldehydes or acyl chlorides, provide reliable and versatile pathways to these scaffolds. By understanding the underlying mechanisms and key experimental parameters, researchers can efficiently generate diverse libraries of these compounds for further investigation in drug discovery and development programs.
References
Approach to the Synthesis of 2,3-Disubstituted-3H-quinazolin-4-ones Mediated by Ph3P–I2. ACS Publications. Available at: [Link]
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available at: [Link]
Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. RJPT. Available at: [Link]
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available at: [Link]
One‐Pot Catalytic Syntheses of Quinazolinones by Coupling of 2‐Aminobenzamide With Primary Alcohols Using a Nickel(II)‐ONO Pincer‐Like Complex. Semantic Scholar. Available at: [Link]
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Preprints.org. Available at: [Link]
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. CORE. Available at: [Link]
Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. ResearchGate. Available at: [Link]
One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. Available at: [Link]
Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC. Available at: [Link]
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC. Available at: [Link]
Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. ResearchGate. Available at: [Link]
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. Available at: [Link]
Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Nature. Available at: [Link]
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
(PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Available at: [Link]
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Supporting Information. Available at: [Link]
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Available at: [Link]
Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. PubMed. Available at: [Link]
Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. Available at: [Link]
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ijpsr.com. Available at: [Link]
Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. Available at: [Link]
Application of 2-Amino-N-arylbenzamides in Drug Discovery: A Technical Guide
This guide provides a comprehensive overview of the applications of 2-Amino-N-arylbenzamides, a versatile scaffold in modern drug discovery. While focusing on the general class, we will use the representative molecule, 2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the applications of 2-Amino-N-arylbenzamides, a versatile scaffold in modern drug discovery. While focusing on the general class, we will use the representative molecule, 2-Amino-3-methyl-N-phenylbenzamide, to illustrate key concepts and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.
Introduction: The 2-Aminobenzamide Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-aminobenzamide core is recognized as a "privileged structure" in medicinal chemistry, a testament to its ability to interact with a wide range of biological targets. The presence of an amino group and a benzamide moiety provides a unique combination of hydrogen bond donors and acceptors, enabling diverse molecular interactions.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The versatility of the 2-aminobenzamide framework allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.
Molecular Structure of 2-Amino-3-methyl-N-phenylbenzamide:
Key Features: An aromatic amide with an amino group at the 2-position of the benzoyl ring and a methyl group at the 3-position, with a phenyl group attached to the amide nitrogen.
General Synthesis of 2-Amino-N-arylbenzamides
A common and efficient method for the synthesis of 2-Amino-N-arylbenzamides involves the reaction of isatoic anhydride with the corresponding aniline derivative. This reaction can be performed under conventional heating or using microwave-assisted methods for a more time-efficient synthesis.[2][4][5]
Protocol: Synthesis of 2-Amino-3-methyl-N-phenylbenzamide
Materials:
3-Methylisatoic anhydride
Aniline
Dimethylformamide (DMF)
Hydrochloric acid (HCl), 1.25N
Sodium hydroxide (NaOH), 2.5N
Ether
Water
Standard laboratory glassware and heating apparatus
Procedure:
In a round-bottom flask, dissolve 3-methylisatoic anhydride in aniline.
Heat the reaction mixture to 140°C and maintain for a sufficient time to ensure complete reaction (monitoring by TLC is recommended).[4]
After cooling to room temperature, pour the reaction mixture into a large volume of water and filter the resulting solid.[4]
Extract the solid with 1.25N HCl and filter to remove any insoluble impurities.[4]
Wash the filtrate with ether to remove non-polar side products.[4]
Make the aqueous filtrate alkaline with 2.5N NaOH to precipitate the product.[4]
Filter the solid, wash with water and ether, and dry to obtain the crude 2-Amino-3-methyl-N-phenylbenzamide.[4]
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or benzene.[6]
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for 2-Amino-N-arylbenzamides.
Applications in Drug Discovery
Antimicrobial and Antifungal Agents
Mechanism of Action: The precise mechanism of antimicrobial and antifungal activity for 2-aminobenzamide derivatives is not fully elucidated. However, one proposed hypothesis involves the concept of "opening/closing pharmacophore sites" through tautomerism or conformational changes.[6] The presence of both a hydrogen bond donor (amino group) and acceptor (carbonyl group) in close proximity may allow for intramolecular hydrogen bonding, which can influence the molecule's interaction with biological targets in pathogens.[6]
Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)[2]
Dimethyl sulfoxide (DMSO)
Standard antibiotic and antifungal drugs (e.g., Gentamicin, Clotrimazole)
Sterile petri dishes, cork borer, and incubator
Procedure:
Prepare sterile agar plates.
Prepare a standardized inoculum of the test microorganism (approximately 10^4–10^6 CFU/mL).[2]
Spread the inoculum evenly over the surface of the agar plate.
Using a sterile cork borer, create wells of uniform diameter in the agar.
Prepare a solution of the test compound (e.g., 2-Amino-3-methyl-N-phenylbenzamide) in DMSO at a known concentration (e.g., 5 mg/mL).[2]
Add a fixed volume of the test compound solution into the wells. Use DMSO as a negative control and a standard antimicrobial agent as a positive control.
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Table 1: Example of Antimicrobial Activity Data Presentation
Mechanism of Action: Certain N-phenylbenzamide derivatives, particularly those with a 2-amino substitution, function as inhibitors of Histone Deacetylases (HDACs).[8] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[8] In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these compounds can restore normal histone acetylation, leading to the re-expression of tumor suppressor genes like p21, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[8]
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
Materials:
HeLa or other cancer cell line nuclear extract (as a source of HDACs)
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
HDAC assay buffer
Developer solution
Test compound (2-Amino-3-methyl-N-phenylbenzamide)
Trichostatin A (TSA) or a known HDAC inhibitor (as a positive control)
96-well black microplates
Fluorescence microplate reader
Procedure:
Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer.
In a 96-well plate, add the HDAC substrate, nuclear extract, and either the test compound, positive control, or buffer (for negative control).
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that digests the deacetylated substrate, releasing a fluorescent molecule.
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
Diagram: HDAC Inhibition and Downstream Effects
Caption: Mechanism of action of 2-Amino-N-arylbenzamides as HDAC inhibitors.
Treatment of Irritable Bowel Syndrome (IBS)
Mechanism of Action: Recent studies on 2-amino-N-phenethylbenzamides, which are structurally related to the topic compound, have shown potential for the treatment of Irritable Bowel Syndrome (IBS).[3] These compounds have demonstrated spasmolytic (muscle-relaxing) activity on gastrointestinal smooth muscle.[3] Notably, some derivatives exhibit these effects without interfering with key neurotransmitter pathways like the serotonin or Ca²⁺-dependent signaling pathways, suggesting a more targeted and potentially safer therapeutic profile compared to existing treatments.[3] Additionally, some compounds in this class have shown anti-inflammatory properties by inhibiting the expression of interleukin-1β and stimulating the expression of neuronal nitric oxide synthase (nNOS).
Protocol: Ex Vivo Spasmolytic Activity Assay
Materials:
Isolated segments of animal intestine (e.g., rat ileum)
Organ bath system with a force transducer
Krebs-Henseleit solution (physiological salt solution)
Carbogen gas (95% O₂, 5% CO₂)
Spasmogen (e.g., Acetylcholine, Histamine)
Test compound (2-Amino-3-methyl-N-phenylbenzamide)
Mebeverine or other known antispasmodic (as a positive control)
Procedure:
Mount the isolated intestinal segment in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
Allow the tissue to equilibrate under a resting tension.
Induce smooth muscle contraction by adding a spasmogen to the bath and record the contractile response.
Wash the tissue and allow it to return to its baseline.
Incubate the tissue with varying concentrations of the test compound for a set period.
Re-introduce the spasmogen and record the contractile response in the presence of the test compound.
Calculate the percentage inhibition of the spasmogen-induced contraction at each concentration of the test compound to determine its spasmolytic potency.
Conclusion
The 2-Amino-N-arylbenzamide scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry programs targeting a range of diseases. The protocols and background information provided in this guide are intended to facilitate the exploration of compounds like 2-Amino-3-methyl-N-phenylbenzamide in various drug discovery settings. Further research into the specific mechanisms of action and structure-activity relationships of this class of compounds is warranted to fully realize their therapeutic potential.
References
El-Sayed, N. N. E., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5130. [Link]
PrepChem.com. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. [Link]
ResearchGate. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. [Link]
ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
PubMed. (2014, March 21). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. [Link]
Juniper Publishers Inc. (2017). Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. [Link]
University of Kerbala. (2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
MDPI. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
PubMed. (2015, July 15). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. [Link]
ResearchGate. (2019, March 29). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]
Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
PubMed. (2009, March 1). Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators. [Link]
ResearchGate. (2025, August 10). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. [Link]
Application Note: Comprehensive Analytical Characterization of 2-Amino-3-methyl-N-phenylbenzamide
Introduction & Scope 2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6) is a critical pharmacophore scaffold in medicinal chemistry. Belonging to the anthranilamide class, it serves as a structural intermediate for va...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6) is a critical pharmacophore scaffold in medicinal chemistry. Belonging to the anthranilamide class, it serves as a structural intermediate for various bioactive molecules, including histone deacetylase (HDAC) inhibitors, MAP kinase inhibitors, and alkaline phosphatase inhibitors.
The presence of the 3-methyl group (ortho to the primary amine) introduces significant steric hindrance and electronic donation that differentiates it from the unsubstituted anthranilamide core. This substitution pattern influences the planarity of the molecule and its binding affinity in enzyme pockets, making precise characterization essential for structure-activity relationship (SAR) studies.
This guide provides a rigorous, self-validating analytical framework for researchers to synthesize, purify, and characterize this compound with high fidelity.
Chemical Identity & Synthesis Logic
Understanding the synthetic origin is the first step in designing a robust analytical method. The primary impurities in this system stem from the unreacted starting materials and side reactions during the amide coupling.
Synthetic Pathway & Impurity Origins
The most robust synthesis involves the reaction of 2-amino-3-methylbenzoic acid (or its isatoic anhydride derivative) with aniline .
Figure 1: Synthetic workflow illustrating the origin of potential impurities.
Physicochemical Profiling
Before spectral analysis, fundamental physical properties must be established to guide solvent selection for NMR and HPLC.
Property
Value / Description
Analytical Implication
Molecular Formula
C₁₄H₁₄N₂O
Monoisotopic Mass: ~226.11 Da
Solubility (High)
DMSO, DMF, Methanol
Preferred solvents for NMR and stock solutions.
Solubility (Low)
Water, Hexane
Use as anti-solvents for precipitation or mobile phase A.
LogP (Calc)
~2.5 - 3.0
Moderately lipophilic; requires organic modifier >40% in RP-HPLC.
pKa (Aniline NH₂)
~2.0 - 3.0
Weakly basic due to electron-withdrawing amide.
Structural Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the definitive tool for confirming the regiochemistry of the methyl group. The 3-methyl position is unique because it shields the neighboring protons and eliminates one aromatic coupling pathway.
Protocol:
Solvent: Dissolve 5-10 mg of sample in 600 µL DMSO-d₆ .
Why DMSO? Chloroform-d often causes broadening of amide/amine protons due to exchange. DMSO stabilizes these protons via hydrogen bonding, yielding sharp, integrate-able singlets.
Acquisition: Run ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans).
Expected ¹H NMR Fingerprint (DMSO-d₆, 400 MHz):
Chemical Shift (δ ppm)
Multiplicity
Integral
Assignment
Mechanistic Insight
10.0 - 10.2
Singlet (s)
1H
Amide NH
Highly deshielded by carbonyl anisotropy; confirms amide formation.
7.6 - 7.8
Doublet (d)
2H
Phenyl (Ortho)
Characteristic of the N-phenyl ring.
7.3 - 7.4
Triplet (t)
2H
Phenyl (Meta)
N-phenyl ring coupling.
7.0 - 7.2
Multiplet (m)
2H
Benzoyl Ar-H
C4/C6 protons.
6.5 - 6.6
Triplet (t)
1H
Benzoyl C5-H
Often the most shielded aromatic proton.
5.0 - 6.0
Broad (br s)
2H
Aniline NH₂
Exchangeable; position varies with concentration/water content.
2.1 - 2.3
Singlet (s)
3H
3-Methyl
Diagnostic Peak. Confirms methyl is attached to the aromatic ring, not N or O.
Self-Validation Check:
Verify the integration ratio of the Methyl singlet (3H) to the Amide NH (1H). A deviation >10% indicates solvent trapping or impurity.
COSY Experiment: If ambiguity exists between aromatic rings, a COSY (Correlation Spectroscopy) experiment is mandatory to trace the spin systems of the two distinct aromatic rings (the tri-substituted benzoyl ring vs. the mono-substituted phenyl ring).
Mass Spectrometry (LC-MS)
Rationale: To confirm molecular weight and assess ionization efficiency.
Fragmentation: High collision energy often yields a fragment at ~134 m/z (loss of aniline) or ~93 m/z (aniline fragment), confirming the amide linkage.
Purity & Quantification: HPLC Protocol
This protocol is designed to separate the target compound from the likely impurities (aniline and 3-methylanthranilic acid).
Method Parameters[1][2]
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse or equivalent)
Standard RP stationary phase for aromatic amides.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH (~2.7) keeps the aniline group protonated/neutralized to prevent peak tailing.
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN provides sharper peaks for aromatic compounds than Methanol.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV at 254 nm and 210 nm
254 nm is specific for the benzamide chromophore; 210 nm detects non-aromatic impurities.
Temperature
30°C
Ensures retention time reproducibility.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
5%
Equilibration / Injection
2.0
5%
Hold to elute polar salts
12.0
95%
Linear gradient to elute target
15.0
95%
Wash lipophilic impurities
15.1
5%
Return to initial
20.0
5%
Re-equilibration
System Suitability Criteria:
Tailing Factor: < 1.5 for the main peak.
Resolution: > 2.0 between the Target peak and any nearest impurity (likely Aniline, which elutes earlier).
Analytical Workflow Diagram
The following diagram summarizes the decision tree for characterizing a newly synthesized batch.
Figure 2: Step-by-step characterization workflow.
References
Sigma-Aldrich. (n.d.). 2-Amino-3-methyl-N-phenylbenzamide Product Data. Retrieved from
National Institute of Standards and Technology (NIST). (2023). 2-Amino-3-methylbenzoic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from
BenchChem. (2025).[1] Technical Guide to 2-amino-N-(4-methylphenyl)benzamide. (Used for comparative benzamide spectral data). Retrieved from
MDPI. (2024).[2] Synthesis and Biological Activity of 2-Amino-N-Phenethylbenzamides. (Protocol adaptation for amide coupling). Retrieved from
Agilent Technologies. (2022). Rapid Analysis of Amino Acid Derivatives using HPLC. (Basis for HPLC mobile phase selection). Retrieved from
Application Note: A Hierarchical Approach to Evaluating the Anticancer Activity of 2-Amino-3-methyl-N-phenylbenzamide
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 2-Amino-3-methyl-N-phenylbenza...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 2-Amino-3-methyl-N-phenylbenzamide as a potential anticancer agent. The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives have shown promise in oncology.[1] This guide outlines a hierarchical, multi-assay approach, beginning with broad cytotoxicity screening and progressing through detailed mechanistic studies, including apoptosis induction, cell cycle analysis, and molecular target identification. Each section explains the scientific rationale behind the chosen assays, provides detailed, field-proven protocols, and offers guidance on data interpretation, ensuring a robust and self-validating investigation.
Introduction: The Rationale for a Phased Investigative Approach
The discovery of a novel anticancer therapeutic is a multi-stage process that begins with identifying compounds capable of inhibiting cancer cell growth and culminates in understanding their precise mechanism of action. 2-Amino-3-methyl-N-phenylbenzamide belongs to a class of compounds, aminobenzamides, whose derivatives have been explored for various biological activities, including potential anticancer and antimicrobial properties.[1][2] A structured, phased approach is critical to efficiently and accurately characterize its potential.
This guide proposes a logical workflow designed to build a comprehensive biological profile of the compound. We will proceed from a high-level assessment of cytotoxicity to progressively more granular investigations into how the compound elicits its effects at the cellular and molecular levels. This methodology ensures that each subsequent experiment is informed by the results of the previous one, creating a scientifically sound and resource-efficient research cascade.
improving the yield of 2-Amino-3-methyl-N-phenylbenzamide synthesis
The synthesis of 2-Amino-3-methyl-N-phenylbenzamide (also known as the anilide of 3-methylanthranilic acid) is a critical step in the preparation of various bioactive scaffolds, including TRPV1 antagonists and anthranili...
Author: BenchChem Technical Support Team. Date: February 2026
The synthesis of 2-Amino-3-methyl-N-phenylbenzamide (also known as the anilide of 3-methylanthranilic acid) is a critical step in the preparation of various bioactive scaffolds, including TRPV1 antagonists and anthranilic diamide insecticides.[1]
While the target molecule appears simple, the presence of the 3-methyl group (ortho to the amine) and the free amino group introduces steric and electronic challenges that can lead to low yields, self-coupling, or difficult purification.
This guide details the Isatoic Anhydride Route as the "Gold Standard" for high-yield synthesis, bypassing the pitfalls of direct acid-amine coupling.[1]
Part 1: The Core Protocol (Gold Standard)
Method: Ring-Opening Aminolysis of 3-Methylisatoic Anhydride
This method is superior to direct coupling (e.g., using HATU/EDC) because the isatoic anhydride moiety simultaneously "protects" the aniline nitrogen of the starting material and activates the carboxylic acid, preventing self-polymerization.
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Note: Toluene can be used but often requires higher temperatures and longer times due to poor solubility.
Catalyst (Optional): Sulfamic acid (10 mol%) or Glacial Acetic Acid (if reaction is sluggish).
Step-by-Step Protocol
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylisatoic anhydride (1.0 equiv) in DMF (5–10 volumes).
Checkpoint: Ensure the anhydride is dry. Hydrolysis produces 3-methylanthranilic acid, which will not react under these conditions.[1]
Addition : Add Aniline (1.1 equiv) to the solution.
Reaction : Heat the mixture to 100–110°C .
Observation: Evolution of CO₂ gas (bubbling) indicates the reaction is proceeding.
Duration: Stir for 2–4 hours. Monitor by TLC (or LC-MS) until the anhydride is consumed.
Workup (Precipitation Method) :
Cool the reaction mixture to room temperature.
Slowly pour the DMF solution into ice-cold water (10x volume) with vigorous stirring. The product should precipitate as a solid.
Tip: If an oil forms, scratch the glass or add a seed crystal.
Purification (The "Acid Wash" Trick) :
Filter the solid.
Crucial Step : Wash the filter cake with 1M HCl (2x). This converts unreacted aniline into water-soluble anilinium chloride, removing it from your product.
Wash with water until neutral pH.
Dry in a vacuum oven at 50°C.
Part 2: Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see starting material remaining.
Diagnosis: The 3-methyl group creates steric hindrance near the reaction center, and the aniline nucleophile may be sluggish.
Solution A (Temperature): Increase temperature to 120–140°C .
Solution B (Catalysis): Add 10 mol% Sulfamic Acid or Glacial Acetic Acid . These act as bifunctional catalysts, protonating the carbonyl to increase electrophilicity while assisting the proton transfer.
Solution C (Microwave): If available, run the reaction in a microwave reactor at 150°C for 15–30 minutes in DMF.
Q2: The product is isolating as a sticky brown oil/gum instead of a solid.
Diagnosis: Presence of residual DMF or unreacted aniline impurities preventing crystallization.
Fix: Dissolve the oil in a minimum amount of hot Ethanol or Ethyl Acetate . Add Hexane or Water dropwise until cloudy, then let it stand in the fridge.
Alternative: Triturate the oil with diethyl ether or cold toluene to induce solidification.
Q3: I suspect my 3-methylisatoic anhydride has hydrolyzed.
Diagnosis: Isatoic anhydrides are moisture-sensitive.[1] If the bottle was left open, it reverts to 3-methylanthranilic acid.[1]
Test: Run an IR spectrum.
Anhydride: Distinct doublet carbonyl peaks around 1780 cm⁻¹ and 1730 cm⁻¹ .
Fix: If hydrolyzed, you must re-cyclize it using triphosgene or switch to a coupling agent method (see Part 3).
Q4: The product is colored (pink/dark), but NMR looks clean.
Diagnosis: Oxidation of trace aniline residues.
Fix: Perform the 1M HCl wash described in the protocol. If color persists, recrystallize from Ethanol/Water with a pinch of activated charcoal.
Part 3: Alternative Route (Coupling Agents)
If 3-methylisatoic anhydride is unavailable, use T3P (Propylphosphonic Anhydride) . T3P is superior to HATU/EDC for aniline couplings as it tolerates lower nucleophilicity and has a simple aqueous workup.
Protocol:
Dissolve 2-amino-3-methylbenzoic acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc or 2-MeTHF .[1]
Add Pyridine (3.0 equiv) or DIEA (3.0 equiv).
Cool to 0°C and add T3P (50% in EtOAc) (1.5 equiv) dropwise.
Warm to RT and stir overnight.
Workup: Wash organic layer with water, 1M NaOH (removes unreacted acid), and 1M HCl (removes unreacted aniline).
Part 4: Visualization & Logic
Synthesis Workflow & Decision Tree
Caption: Decision logic for selecting the optimal synthesis route and troubleshooting low yields.
Comparison of Methods
Feature
Isatoic Anhydride Route (Recommended)
T3P Coupling Route
Acid Chloride Route
Yield Potential
High (85-95%)
Moderate-High (70-85%)
Low-Moderate (40-60%)
Atom Economy
High (Byproduct is CO₂)
Moderate
Low
Self-Coupling Risk
None (Amine is protected in ring)
Moderate (Requires careful control)
High (Polymerization risk)
Purification
Precipitation + Acid Wash
Aqueous Extraction
Column Chromatography often needed
References
BenchChem . Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis and related benzamides. Retrieved from .
PrepChem . Synthesis of 2-Amino-N-phenylbenzamide via Isatoic Anhydride. Retrieved from .
Xu, F. et al. (2014). Synthetic method of 2-amino-3,5-dichloro-N-methylbenzamide. Patent CN112142620A. Retrieved from .
Dunetz, J. R. et al. (2011). T3P-Promoted Synthesis of Amides. Journal of Organic Chemistry. (Cited in context of difficult aniline couplings).
Common Organic Chemistry . Amide Coupling with T3P. Retrieved from .
side reactions to avoid in the synthesis of 2-Amino-3-methyl-N-phenylbenzamide
Technical Support Center: Synthesis of 2-Amino-3-methyl-N-phenylbenzamide Current Status: Operational Topic: Impurity Profiling & Process Optimization Target Molecule: 2-Amino-3-methyl-N-phenylbenzamide (Anthranilamide S...
Part 1: Critical Synthesis Pathways & Risk Assessment
Executive Summary:
The synthesis of 2-amino-3-methyl-N-phenylbenzamide presents a unique challenge due to the 3-methyl substituent . This group introduces significant steric hindrance ortho to both the amine and the carbonyl center. While standard amide coupling protocols often fail or yield high levels of oligomers, the Isatoic Anhydride Route is the industry standard for high-purity anthranilamides.
The Fork in the Road: Pathway Selection
The following logic map illustrates the primary synthetic routes and the specific "Exit Ramps" where side reactions occur.
Caption: Comparative workflow showing the high risk of self-coupling in Route A versus the stability risks (hydrolysis/decarboxylation) in Route B.
Part 2: Troubleshooting The Isatoic Anhydride Route (Recommended)
Context: This method involves generating 8-methylisatoic anhydride and reacting it with aniline. It is preferred because the "activation" is built into the ring, and CO₂ is the only byproduct, driving the reaction forward.
Issue 1: "The reaction is extremely slow, even at reflux."
Diagnosis: Steric Deactivation.
The 3-methyl group on the isatoic anhydride creates a "steric wall," shielding the carbonyl carbon from the incoming aniline nucleophile.
Corrective Action:
Solvent Switch: Move from Ethanol/THF (low boiling) to DMF or DMAc (Dimethylacetamide). You need temperatures >100°C to overcome the steric barrier of the 3-methyl group.
Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst, opening the anhydride ring to form a reactive acyl-pyridinium intermediate that is more susceptible to aniline attack.
Issue 2: "I see a peak at M-44 (Mass Loss) in LCMS."
Diagnosis: Thermal Decarboxylation.
If the reaction temperature exceeds 120°C for prolonged periods without aniline reacting, the isatoic anhydride will eject CO₂ to form the highly reactive nitrene/isocyanate equivalent, which eventually degrades to 2-methylaniline (o-toluidine).
Corrective Action:
Ensure the aniline is present in slight excess (1.1 eq) before heating.
Do not heat the anhydride alone in solution.
Issue 3: "My product contains a persistent acidic impurity."
Diagnosis: Hydrolysis (The "Wet Solvent" Effect).
Isatoic anhydrides are moisture sensitive. If your DMF contains water, the anhydride ring opens to reform the starting material: 2-amino-3-methylbenzoic acid.
Validation: Check LCMS for a peak at [M+H] = 152.1 (Starting Acid) vs Target [M+H] = 227.1.
Protocol Adjustment:
Use anhydrous DMF.
Add molecular sieves (4Å) to the reaction vessel.
Part 3: Troubleshooting Direct Amide Coupling (Route A)
Context: Using EDC, HATU, or T3P to couple 2-amino-3-methylbenzoic acid directly with aniline. NOT RECOMMENDED without protection, but if unavoidable, follow these guides.
Issue 4: "I have a major impurity at [M+H] ~ 285 or higher (Dimerization)."
Diagnosis: Self-Coupling (Oligomerization).
The starting material contains both an amine (nucleophile) and a carboxylic acid (electrophile). When you add EDC, the starting material reacts with itself instead of the aniline.
Mechanism:
Activation of 3-methylanthranilic acid.
Amino group of a second molecule attacks the activated ester.
Result: A dimer (2-(2-amino-3-methylbenzamido)-3-methylbenzoic acid).
Solution:
Mandatory Protection: You must protect the aniline nitrogen of the benzoic acid (e.g., Boc-protection) before coupling.
Alternative: If you cannot protect, use Route C (Nitro Route) : Couple 2-nitro-3-methylbenzoic acid with aniline, then reduce the nitro group. The nitro group is non-nucleophilic, preventing self-coupling.
Part 4: Impurity Profile & Data Tables
Use this table to identify peaks in your HPLC/LCMS traces.
Impurity Name
Origin
Relative Retention (RRT)
Mass Shift (Δ)
Prevention
Starting Acid
Hydrolysis of Isatoic Anhydride
~0.6
-75 Da
Dry solvents; inert atmosphere.
Aniline
Unreacted Reagent
~0.4
-134 Da
Use 1.1 eq; wash with 1N HCl.
Self-Coupling Dimer
Direct Coupling (Route A)
~1.8
+133 Da
Avoid Route A ; use Isatoic route.
Quinazolinone
Cyclodehydration (High T)
~1.5
-18 Da
Avoid aldehydes; keep T < 140°C.
O-Toluidine
Decarboxylation
~0.5
-120 Da
Avoid heating anhydride w/o amine.
Part 5: Validated Experimental Protocol
Method: Ring-Opening of 8-Methylisatoic Anhydride (The "Gold Standard")
Rationale: This method minimizes purification steps. The only byproduct is CO₂ (gas).
Reagents:
8-Methylisatoic anhydride (1.0 eq) [Commercially available or synthesized from 2-amino-3-methylbenzoic acid + triphosgene].
Aniline (1.1 eq).
DMF (Anhydrous, 5-10 volumes).
DMAP (0.1 eq) - Optional, for acceleration.
Step-by-Step:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.
Dissolution: Charge 8-Methylisatoic anhydride and anhydrous DMF. Stir until suspended/dissolved.
Addition: Add Aniline (1.1 eq) in one portion.
Note: If using DMAP, add it now.
Reaction: Heat the mixture to 110°C .
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The anhydride spot should disappear. Reaction time is typically 4–12 hours due to the 3-methyl steric hindrance.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
Slowly pour the DMF solution into ice-cold water (10x volume) with vigorous stirring.
The product will precipitate as an off-white solid.
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Link (Generalized anthranilamide protocols).
Sebestik, J., et al. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. PMC (NIH). Link (Demonstrates anhydride ring opening conditions).
Hill, Z. B., et al. (2009).[3] A chemical genetic method for generating bivalent inhibitors of protein kinases. Journal of the American Chemical Society.[3] Link (Synthesis of PD 184352 analogs via anthranilamide intermediates).
Xu, Y., et al. (2019). Reaction of isatoic anhydride with a variety of primary amines. ResearchGate. Link (Kinetics of ring opening).
purification challenges with 2-Amino-3-methyl-N-phenylbenzamide and solutions
The following technical guide serves as a specialized support resource for researchers working with 2-Amino-3-methyl-N-phenylbenzamide . This document addresses specific purification challenges inherent to the physicoche...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with 2-Amino-3-methyl-N-phenylbenzamide . This document addresses specific purification challenges inherent to the physicochemical properties of this sterically congested anthranilamide derivative.
Topic: Purification Challenges & Solutions
Content Type: Troubleshooting Guide & SOPs
Audience: Medicinal Chemists, Process Development Scientists[1]
Compound Profile & Purification Logic
Compound: 2-Amino-3-methyl-N-phenylbenzamide
Chemical Class: Anthranilamide derivative / Benzamide.[1]
Key Structural Feature: The 3-methyl group is ortho to the 2-amino group .[1] This creates significant steric congestion and restricts rotation, influencing both solubility and the stability of the intramolecular hydrogen bond between the amine and the amide carbonyl.
Why is purification difficult?
Solubility Profile: The molecule possesses a "push-pull" polarity. The amide and amine are polar/H-bonding, while the 3-methyl and N-phenyl rings are lipophilic.[1] This often leads to "oiling out" rather than crystallizing.
Starting Material Co-elution: The synthesis typically involves coupling 2-amino-3-methylbenzoic acid (or isatoic anhydride) with aniline .[1] Residual aniline is difficult to remove because its polarity is similar to the product, and both possess basic nitrogen centers.
Cyclization Risk: Under thermal stress or acidic conditions, 2-aminobenzamides can cyclize to form quinazolin-4(3H)-ones , a common impurity that is difficult to separate.[1]
Troubleshooting Guide (Q&A)
Issue 1: "The product separates as a sticky oil instead of crystals during recrystallization."
Diagnosis: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the solvent polarity is not optimized, causing the compound to phase-separate as a liquid before organizing into a lattice.
Solution:
Switch Solvent System: Move from a single solvent (like Ethanol) to a binary solvent system where the compound is soluble in the "good" solvent at room temperature but insoluble in the "bad" solvent.
Dissolve crude oil in minimum warm Ethyl Acetate (
).
Add Hexanes dropwise until persistent cloudiness appears.
Add a trace amount of Ethyl Acetate to clear the solution.
Crucial Step: Seed the solution with a pure crystal (if available) or scratch the glass surface.[2] Allow to cool very slowly to Room Temperature (RT) without stirring. Rapid cooling promotes oiling.
Issue 2: "I cannot remove the yellow color; the solid looks beige/brown."
Diagnosis: The color typically arises from the oxidation of the free primary amine (aniline moiety) or trace amounts of unreacted aniline starting material.
Solution:
Activated Carbon Treatment:
Dissolve the compound in hot Ethanol or Methanol.
Add Activated Charcoal (10-20% w/w) .
Reflux for 15–30 minutes.
Filter hot through a Celite pad to remove the carbon.
Note: If the color persists, it may be a diazo-impurity formed during synthesis. In this case, flash chromatography is required.
Issue 3: "H-NMR shows persistent aniline peaks despite recrystallization."
Diagnosis: Aniline (starting material) can co-crystallize with benzamides. While both are amines, their basicity differs. Aniline (
) is significantly more basic than the 2-amino group of the product (), which is deactivated by the electron-withdrawing amide and intramolecular H-bonding.[1]
Solution:
Acid Wash (Partitioning):
Dissolve the crude solid in Ethyl Acetate .
Wash the organic layer with 0.5 M HCl (cold, rapid wash).
Mechanism:[1][4][5][6][8][9][10] The more basic aniline is protonated and moves to the aqueous layer. The less basic product remains in the organic layer.
Warning: Do not use strong acid or long contact times, as this may hydrolyze the amide.
Wash with saturated
to neutralize.
Dry over
and evaporate.
Experimental Protocols
Protocol A: High-Purity Recrystallization
Objective: Removal of non-polar impurities and trace coupling reagents.[1]
Preparation: Place 1.0 g of crude 2-Amino-3-methyl-N-phenylbenzamide in a 50 mL Erlenmeyer flask.
Dissolution: Add Ethanol (95%) (approx. 5-8 mL) and heat to reflux (
). If insolubles remain, filter hot.
Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity persists.
Re-solubilization: Add hot Ethanol dropwise until the solution is just clear again.
Crystallization: Wrap the flask in foil (to slow cooling) and let stand at RT for 4 hours. Then move to
for 2 hours.
Collection: Filter the white needles/crystals and wash with cold Ethanol/Water (1:1).
Protocol B: Flash Column Chromatography
Objective: Separation of cyclized by-products (Quinazolinones) and Aniline.[1]
Technical Support Center: Scaling Up 2-Amino-3-methyl-N-phenylbenzamide Synthesis
Current Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: 2-Amino-3-methyl-N-phenylbenzamide (MAPB) CAS Registry Number: (Analogous structures: 4424-17-3 for des-methyl; specific isomer req...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Process Chemistry & Scale-Up Support
Target Molecule: 2-Amino-3-methyl-N-phenylbenzamide (MAPB)
CAS Registry Number: (Analogous structures: 4424-17-3 for des-methyl; specific isomer requires substructure search)
Primary Route: Nucleophilic Ring Opening of 8-Methylisatoic Anhydride
Part 1: Process Overview & Route Selection
Why Isatoic Anhydride?
For the scale-up of anthranilamide derivatives, Route A (Isatoic Anhydride) is superior to Route B (Direct Amide Coupling) .
Route A (Recommended): 8-Methylisatoic anhydride + Aniline
Product + .
Pros: Atom economic (only
byproduct), no expensive coupling reagents (HATU/EDC), simple workup (crystallization).
Cons:
off-gassing requires controlled addition; starting material sensitivity to moisture.
Route B (Coupling): 2-Amino-3-methylbenzoic acid + Aniline + Coupling Agent.
Wash cake with cold Toluene (2 x 100 mL) to remove excess aniline.
Wash with Hexanes (1 x 100 mL) to aid drying.
Drying: Vacuum oven at 50°C for 12 hours.
Part 3: Troubleshooting Guide (FAQ)
Category 1: Reaction Issues
Q: The reaction mixture is turning a dark purple/black color. Is the batch ruined?
Diagnosis: This indicates aniline oxidation . Aniline is photosensitive and air-sensitive.
Fix:
Ensure the reactor is purged with Nitrogen before heating.
Check your aniline source. If it is dark brown/red, distill it over zinc dust before use.
Impact: The product will likely be colored. You will need a recrystallization with activated charcoal (5 wt%) in Ethanol/Water.
Q: I see severe foaming during the aniline addition.
Diagnosis: Rapid
evolution. The reaction rate is faster than the gas release rate, causing "champagne" foaming.
Fix:
Stop addition immediately.
Lower the temperature by 5–10°C.
Resume addition at a slower rate once foaming subsides.
Prevention: Use a larger headspace in the reactor (fill volume <60%).
Q: The reaction has stalled (10% starting material remaining after 12 hours).
Diagnosis: Likely moisture contamination . Water hydrolyzes the isatoic anhydride to the amino acid (2-amino-3-methylbenzoic acid), which does not react with aniline under these conditions.
Fix:
Check the water content of your solvent (Toluene) and DMF.
You cannot "restart" the hydrolyzed material. Filter the hot mixture to remove the insoluble amino acid byproduct, then crystallize the product from the filtrate.
Category 2: Purification & Isolation[6][7]
Q: The product is oiling out instead of crystallizing.
Diagnosis: This usually happens if the Toluene:DMF ratio is too high in DMF, or if the temperature is dropped too quickly.
Fix:
Reheat to reflux until clear.
Seed the solution with pure crystals at 60°C.
Cool very slowly (5°C per hour).
If oil persists, add Heptane (anti-solvent) dropwise at 50°C to induce nucleation.
Q: My product has a melting point 5°C lower than reported.
Diagnosis: Presence of N,N'-diphenylurea (from aniline +
reaction, though rare without pressure) or residual aniline .
Fix:
Residual Aniline: The product likely smells like amines. Wash the solid cake with 1M HCl (aqueous) followed by water. The HCl converts aniline to the water-soluble hydrochloride salt, while the benzamide remains insoluble.
Recrystallization: Dissolve in hot Ethanol, add water until turbid, and cool.
Part 4: Impurity Profile & Control Strategy
Understanding your impurities is required for regulatory filing (IND/NDA).
Impurity
Origin
Control Strategy
2-Amino-3-methylbenzoic acid
Hydrolysis of Anhydride
Dry solvents; Nitrogen atmosphere. Removed by base wash (sat. ).
Caption: Figure 2. Critical impurity pathways. Moisture control prevents Hydrolysis (Impurity A), while stoichiometry control prevents Dimer formation (Impurity B).
References
Synthesis of 2-aminobenzamide derivatives. BenchChem Technical Guides. (2025). Describes the reaction of isatoic anhydrides with anilines in polar/non-polar solvents.
Reaction of isatoic anhydride with a variety of primary amines. ResearchGate. (2019). Detailed mechanistic insight into the ring-opening of isatoic anhydrides and catalysis by sulfamic acid or thermal conditions.
Process for preparation of anthranilamides. WIPO Patent WO2021086957. (2021). Discusses scale-up considerations for 2-amino-5-chloro-N,3-dimethylbenzamide, a close structural analog, highlighting the isatoic anhydride route.
Isatoic Anhydride Reactions with Nucleophiles. Journal of Organic Chemistry. (1959).[4] Foundational text on the kinetics and stoichiometry of isatoic anhydride ring opening.
Purification of Anthranilamides. Google Patents EP0116967A1. Describes crystallization techniques for N-phenylbenzamide derivatives to remove aniline and oligomers.
Technical Support Center: Identifying and Removing Impurities from 2-Amino-3-methyl-N-phenylbenzamide
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Amino-3-methyl-N-phenylbenzamide. It provides a structured approach to impurity identifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Amino-3-methyl-N-phenylbenzamide. It provides a structured approach to impurity identification, troubleshooting common issues, and implementing effective purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a synthesis of 2-Amino-3-methyl-N-phenylbenzamide?
A1: The impurity profile is highly dependent on the specific synthetic route. However, common impurities can be categorized as follows:
Organic Impurities: These arise from starting materials, by-products, intermediates, and degradation products.[1] For instance, unreacted 2-amino-3-methylbenzoic acid or aniline are common. Side reactions could also lead to the formation of isomers or related by-products.
Inorganic Impurities: These can originate from raw materials, catalysts, and manufacturing equipment.[1]
Residual Solvents: Volatile organic compounds used during the synthesis or workup (e.g., DMF, ethanol, ethyl acetate) are frequently present.[1]
Q2: What is the recommended analytical approach for identifying and quantifying these impurities?
A2: A comprehensive analysis typically requires a combination of chromatographic and spectroscopic techniques for robust impurity profiling.[1][2]
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying organic impurities.[1][2][3] A reversed-phase method is a good starting point for benzamide derivatives.[4][5]
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is ideal for identifying and quantifying volatile impurities like residual solvents.[1][3]
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities that have been isolated.[1][2]
Q3: What are the primary methods for purifying crude 2-Amino-3-methyl-N-phenylbenzamide?
A3: The choice of purification technique depends on the nature of the impurities and the desired final purity.
Recrystallization: This is often the most straightforward and cost-effective method for purifying solid organic compounds.[6] The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[7]
Column Chromatography: This technique is used for more complex mixtures where recrystallization is ineffective.[8][9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.[8]
Preparative HPLC (Prep-HPLC): For achieving the highest purity or for isolating specific impurities for characterization, preparative HPLC is the method of choice.[10][11] It operates on the same principles as analytical HPLC but uses larger columns to handle gram-to-kilogram quantities.[12]
Troubleshooting Guides
Issue 1: The synthesized product has a low and broad melting point.
A depressed and broad melting point is a classic indication of a significant level of impurities, which disrupt the crystalline lattice of the pure compound.
Troubleshooting Workflow:
Caption: Decision workflow for purifying a product with a low melting point.
Step-by-Step Protocol: Purification by Recrystallization
Initial Analysis: Run an analytical HPLC to get a quantitative estimate of the purity and the number of impurities.
Solvent Screening for Recrystallization: The key is to find a solvent that dissolves the desired compound when hot but not when cold, while impurities are either always soluble or always insoluble.[7]
Place ~20 mg of the crude solid into several small test tubes.
Add a few drops of a test solvent (see Table 1) to each tube at room temperature. Observe solubility.
If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid when hot.
Allow the hot solution to cool slowly. The ideal solvent will result in the formation of crystals.
If a single solvent is not effective, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be employed.[7]
Table 1: Common Solvents for Recrystallization of Aromatic Amides
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
Very Polar
Good for polar compounds like salts and some amides.[7][13]
Ethanol
78
Polar Protic
A general-purpose solvent for many organic compounds.[6]
Acetonitrile
82
Polar Aprotic
Often gives good results for amides and can avoid the need for chromatography.[6]
Ethyl Acetate
77
Intermediate Polarity
A good choice for compounds of intermediate polarity.
Toluene
111
Nonpolar
Effective for aromatic compounds, sometimes mixed with hexane.[7]
Recrystallization Procedure:
Place the crude 2-Amino-3-methyl-N-phenylbenzamide in an Erlenmeyer flask.
Add the chosen solvent in small portions, heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
If colored impurities are present, a very small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[14]
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
Dry the purified crystals under vacuum.
Purity Verification: Measure the melting point of the dried crystals; it should be sharper and higher than the crude material. Confirm the purity by re-running the analytical HPLC.
Issue 2: An impurity peak is very close to the main product peak in HPLC.
This scenario suggests the presence of a structurally similar impurity (e.g., an isomer), making separation by recrystallization difficult. Column chromatography is the recommended next step.[15]
Troubleshooting Workflow:
Caption: Workflow for purification using column chromatography.
Step-by-Step Protocol: Purification by Column Chromatography
Method Development with Thin-Layer Chromatography (TLC): TLC is a fast and efficient way to determine the optimal solvent system (mobile phase) for separation on a silica gel column.[8][15]
Stationary Phase: Use standard silica gel TLC plates.
Mobile Phase Screening: Spot the crude material on several TLC plates and develop them in different solvent mixtures. A common starting point for benzamides is a mixture of hexanes and ethyl acetate.[15]
Goal: Find a solvent system where the desired product has an Rf (retention factor) of approximately 0.3-0.4, and there is a clear separation from the impurity spot.[15]
Column Preparation:
Select a glass column of appropriate size for the amount of material to be purified.
Pack the column with silica gel, typically as a slurry in the least polar mobile phase you plan to use. Ensure there are no air bubbles or cracks in the packed bed.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase.
Alternatively, for better resolution, use "dry loading": dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder is then carefully added to the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the mobile phase determined from your TLC analysis.[8]
If separation is difficult, a gradient elution (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate) can be used to improve separation.[15]
Collect the eluent in a series of numbered test tubes or flasks (fractions).
Fraction Analysis:
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
Combine the fractions that contain only the pure desired compound.
Solvent Removal and Final Verification:
Remove the solvent from the combined pure fractions using a rotary evaporator.
Confirm the purity of the final product using analytical HPLC and characterize its structure with NMR and MS to ensure the correct compound has been isolated.[16]
References
Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025). Simson Pharma.
What is Preparative HPLC | Find Your Purific
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs.
Technical Support Center: N-(1-hydroxypropan-2-yl)
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.).
Recrystalliz
HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. (2025). Source not specified.
strategies to reduce impurities in benzamide synthesis. (n.d.). Benchchem.
What is the best technique for amide purification?. (2020).
Important Chemistry Tips-Solvents choose for recrystalliz
dealing with byproduct formation in benzamide synthesis. (n.d.). Benchchem.
(PDF) Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). (2025).
Crystallization Solvents.pdf. (n.d.). Source not specified.
Reagents & Solvents: Solvents for Recrystalliz
Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. (n.d.). Benchchem.
Separation of Benzamide on Newcrom R1 HPLC column. (2018). SIELC Technologies.
Technical Support Center: Enhancing the Stability of 2-Amino-3-methyl-N-phenylbenzamide in Solution
Welcome to the technical support center for 2-Amino-3-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Amino-3-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. We will delve into the primary degradation pathways and offer troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for 2-Amino-3-methyl-N-phenylbenzamide in solution?
The instability of 2-Amino-3-methyl-N-phenylbenzamide in solution is primarily driven by two chemical processes: hydrolysis of the amide bond and oxidation of the aromatic amino group. The susceptibility to these degradation pathways is influenced by several environmental factors, including pH, solvent composition, temperature, presence of oxidizing agents, and exposure to light.[1][2][3]
Hydrolysis: The amide linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions, yielding 2-amino-3-methylbenzoic acid and aniline.[4][5][6]
Oxidation: The primary aromatic amine (-NH2) group is prone to oxidation, which can lead to the formation of colored degradation products and a loss of compound integrity.[7][8] This process can be accelerated by dissolved oxygen, trace metal ions, and light exposure.
Photodegradation: Exposure to ultraviolet (UV) or high-energy visible light can provide the energy needed to initiate and accelerate both hydrolytic and oxidative degradation.[9]
Q2: My solution of 2-Amino-3-methyl-N-phenylbenzamide is turning a yellow or brown color over time. What is causing this?
A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The aromatic amine functionality is susceptible to oxidation, which can form highly conjugated, colored impurities such as nitroso or nitro compounds, or polymeric materials.[7] This process is often autocatalytic and can be exacerbated by exposure to air (oxygen) and light.
Q3: What is a general strategy to begin troubleshooting the stability of this compound?
A systematic approach is crucial. We recommend initiating a forced degradation study, as outlined by ICH guidelines, to identify the specific conditions under which your compound is most vulnerable.[1][10][11] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting degradation. This will quickly reveal whether hydrolysis, oxidation, or photodegradation is the primary concern, allowing you to focus your stabilization efforts.
Troubleshooting Guide: Mitigating Degradation
Issue 1: Degradation due to Hydrolysis
Symptom: Loss of parent compound concentration over time, detected by chromatography (e.g., HPLC), with the appearance of new peaks corresponding to 2-amino-3-methylbenzoic acid and aniline.
Causality: The amide bond in 2-Amino-3-methyl-N-phenylbenzamide is susceptible to nucleophilic attack by water. This reaction is significantly accelerated at pH extremes.
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[5][12][13]
Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down.[4][5]
Caption: Amide hydrolysis pathways under acidic and basic conditions.
Solutions:
pH Control: This is the most critical factor. The stability of amides is generally greatest in the pH range of 3 to 7.[3] It is crucial to avoid strongly acidic or alkaline conditions. The use of a suitable buffer system is highly recommended to maintain the pH within a stable range.
pH Range
Predominant Degradation
Relative Rate
Recommended Action
< 3
Acid-catalyzed hydrolysis
High
Buffer to a higher pH (e.g., pH 4-6) if possible.
3 - 7
Minimal hydrolysis
Low
Optimal Range. Maintain with a suitable buffer.
> 8
Base-catalyzed hydrolysis
High
Buffer to a lower pH (e.g., pH 5-7) if possible.
Solvent Selection: Since water is a reactant in hydrolysis, reducing its activity can enhance stability. If the experimental design allows, consider using co-solvents like ethanol, acetonitrile, or propylene glycol to reduce the concentration of water.[14] In non-aqueous applications, ensure solvents are anhydrous.
Temperature Management: Hydrolysis rates are temperature-dependent.[2] Storing solutions at reduced temperatures (e.g., 2-8 °C) will significantly slow down the rate of hydrolytic degradation. Avoid freeze-thaw cycles, which can introduce their own stability issues.
Issue 2: Degradation due to Oxidation
Symptom: Development of color in the solution (yellow, brown, or pink), a decrease in the parent compound peak, and the emergence of multiple, often poorly resolved, degradation peaks in the chromatogram.
Causality: The aromatic amine group is electron-rich and can be easily oxidized. The reaction often proceeds through a free radical mechanism, which can be initiated by oxygen, metal ions, or light.[7][8][15] This can lead to the formation of nitroso, nitro, and polymeric species.
Caption: Generalized pathway for the oxidation of aromatic amines.
Solutions:
Exclusion of Oxygen: Oxygen is a key driver of oxidation.
Inert Atmosphere: Before sealing the vial, purge the solution and the headspace with an inert gas like nitrogen or argon to displace dissolved oxygen.
Degassed Solvents: Use solvents that have been degassed through sparging with an inert gas, sonication, or freeze-pump-thaw cycles.
Use of Antioxidants: Antioxidants can be added to the formulation to act as sacrificial agents, protecting the primary compound.
Examples: Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[16] The selection and concentration must be optimized for your specific formulation.
Addition of Chelating Agents: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation.[16]
Action: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these metal ions and prevent them from participating in redox reactions.
Light Protection: As photo-oxidation is a common pathway, protecting the solution from light is critical.
Action: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to block UV and visible light.[9]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically investigating the stability of 2-Amino-3-methyl-N-phenylbenzamide. The goal is to induce 5-20% degradation to identify the primary degradation products without causing extensive secondary degradation.[1]
Objective: To identify the degradation pathways of 2-Amino-3-methyl-N-phenylbenzamide under various stress conditions.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60°C. Sample at 0, 2, 4, 8, and 24 hours.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to 0.1 mg/mL. Keep at room temperature. Sample at 0, 1, 2, 4, and 8 hours. (Base hydrolysis is often faster).
Neutral Hydrolysis: Dilute the stock solution with purified water to 0.1 mg/mL. Heat at 60°C. Sample at 0, 2, 4, 8, and 24 hours.[1]
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to 0.1 mg/mL. Keep at room temperature, protected from light. Sample at 0, 2, 4, 8, and 24 hours.[1][10]
Photolytic Degradation: Expose a 0.1 mg/mL solution (in a transparent vial) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).[9] Prepare a "dark control" sample wrapped in aluminum foil and store it under the same conditions.
Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at appropriate time points.
Sample Analysis:
Before injection into the HPLC, neutralize the acidic and basic samples.
Analyze all samples by a suitable stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
comparative analysis of 2-Amino-3-methyl-N-phenylbenzamide and its analogs' activity
Focusing on 2-Amino-3-methyl-N-phenylbenzamide Derivatives Executive Summary This technical guide provides a comparative analysis of 2-Amino-3-methyl-N-phenylbenzamide and its structural analogs within the context of Cla...
Author: BenchChem Technical Support Team. Date: February 2026
Focusing on 2-Amino-3-methyl-N-phenylbenzamide Derivatives
Executive Summary
This technical guide provides a comparative analysis of 2-Amino-3-methyl-N-phenylbenzamide and its structural analogs within the context of Class I Histone Deacetylase (HDAC) inhibition.[1] While hydroxamic acids (e.g., Vorinostat) act as pan-HDAC inhibitors, the ortho-amino benzamide scaffold—exemplified by CI-994 (Tacedinaline) and Entinostat (MS-275) —offers isoform selectivity (HDAC 1, 2, 3) and unique slow, tight-binding kinetics.[1]
This analysis specifically dissects the Structure-Activity Relationship (SAR) of methyl-substitutions on the benzamide core, distinguishing between "Cap" modifications (which enhance potency) and "Zinc-Binding Group" (ZBG) perturbations (which often abolish activity).
Molecular Mechanism & Scaffold Analysis
The biological activity of 2-amino-benzamides relies on a precise conformational lock.[1] Unlike flexible hydroxamates, benzamides must form an intramolecular hydrogen bond between the aniline amine and the amide carbonyl oxygen. This locks the molecule into a pseudo-ring structure, positioning the amino group and carbonyl oxygen to chelate the Zinc ion (
The following diagram illustrates the critical "Internal H-Bond" mechanism and the kinetic differentiation between standard inhibitors and benzamides.
Caption: Mechanism of action for benzamide HDAC inhibitors. Note the critical "Internal H-Bond" step; substitution at the 3-position (Steric Clash) disrupts this planar requirement, leading to loss of potency.
Comparative Analysis: The "Methyl" Effect
The specific placement of the methyl group on the benzamide scaffold dictates whether the molecule becomes a potent drug or an inactive probe. We compare three distinct structural variants:
CI-994 (Tacedinaline): The parent unsubstituted pharmacophore.[1][2]
2-Amino-N-(3-methylphenyl)benzamide: Methyl group on the aniline (Cap) ring.[1]
2-Amino-3-methyl-N-phenylbenzamide: Methyl group on the benzamide (ZBG) ring.[1]
Inactive. Steric bulk at Pos 3 twists the amide bond, breaking the internal H-bond required for Zinc chelation.
Entinostat (MS-275)
Pyridyl-carbamate extension
HDAC 1, 9 Selective
~0.2 µM
Clinical Standard. Extended cap interacts with rim residues for high potency.[1]
Technical Insight: Why Position 3 Matters
The prompt highlights 2-Amino-3-methyl-N-phenylbenzamide .[1] In medicinal chemistry, substitution at the 3-position of the benzamide ring (ortho to the amide carbonyl) is classically avoided.
The Clash: A methyl group here creates severe steric repulsion with the carbonyl oxygen.[1]
The Consequence: To relieve this strain, the amide bond rotates out of planarity relative to the benzene ring. This rotation breaks the critical intramolecular hydrogen bond between the 2-amino group and the carbonyl, preventing the formation of the specific conformation needed to bind the catalytic Zinc.
Experimental Protocols
To validate the activity differences described above, the following self-validating protocols are recommended. These assays distinguish between simple binding and the slow, tight-binding kinetics characteristic of benzamides.
Protocol A: Fluorometric HDAC Activity Assay (In Vitro)
Purpose: Determine IC50 values using a fluorogenic substrate.
Reagent Prep:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
Enzyme: Recombinant human HDAC1 or HDAC3 (purity >80%).[1]
Compound Handling:
Dissolve 2-Amino-3-methyl-N-phenylbenzamide and CI-994 in 100% DMSO.
Prepare 10-point serial dilutions (range: 100 µM to 0.1 nM).
Reaction Workflow:
Pre-incubation (Critical for Benzamides): Incubate Enzyme + Inhibitor for 30-60 minutes at room temperature before adding substrate.[1] Benzamides have slow on-rates; skipping this leads to IC50 underestimation.[1]
Start: Add Substrate (final conc. 10-20 µM).
Incubate: 30 mins at 37°C.
Stop/Develop: Add Trypsin/SAHA developer solution to release AMC fluorophore.
Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) vs. Total Histone H3 (Loading Control).[1]
Expectation: CI-994 will show dose-dependent H3 acetylation accumulation.[1] The 3-methyl analog (ZBG-modified) should show minimal to no accumulation.[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating these analogs, from chemical handling to data interpretation.
Caption: Integrated screening workflow. Note the "Pre-Incubation" step in the biochemical screen, which is mandatory for accurate benzamide potency assessment.
Conclusion & Future Outlook
The analysis of 2-Amino-3-methyl-N-phenylbenzamide versus its parent CI-994 highlights a fundamental principle in HDAC inhibitor design: the sensitivity of the Zinc-Binding Group (ZBG).[1]
Structural Rigidity: The ortho-amino benzamide scaffold requires planarity.[1] Substituents at the 3-position (benzamide ring) disrupt this, acting as molecular "brakes" on activity.
Optimization Vector: Successful analogs (like Entinostat) modify the "Cap" region (N-phenyl ring), not the ZBG.
Application: Researchers should utilize the 3-methyl analog strictly as a negative control to prove that observed biological effects are due to specific HDAC inhibition (Zinc chelation) rather than off-target toxicity.[1]
References
Discovery of CI-994 (Tacedinaline)
Title: Preclinical antitumor activity of CI-994.[1][4]
A Multi-Spectroscopic Approach to Confirming the Structure of 2-Amino-3-methyl-N-phenylbenzamide
A Senior Application Scientist's Guide to Structural Elucidation In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Ever...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Structural Elucidation
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Every novel compound must be subjected to a battery of analytical tests to ensure its identity before it can proceed to further evaluation. This guide provides a comprehensive, in-depth walkthrough for confirming the structure of 2-Amino-3-methyl-N-phenylbenzamide, a molecule featuring a rich combination of functional groups including a primary aromatic amine, a secondary amide, and two distinct aromatic systems.
This guide is structured not as a rigid protocol, but as a logical workflow. We will employ a multi-spectroscopic approach, leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind each analytical choice will be explained, demonstrating how these techniques, when used in concert, provide a self-validating system for structural confirmation.
The Proposed Structure: A First Look
Before diving into the data, let us first visualize the target molecule. The proposed structure of 2-Amino-3-methyl-N-phenylbenzamide is presented below, with key atoms numbered to facilitate our spectroscopic assignments. This numbering is for illustrative purposes and does not follow IUPAC nomenclature rules.
Caption: Proposed structure of 2-Amino-3-methyl-N-phenylbenzamide.
The Analytical Workflow: A Symphony of Spectra
Our approach is systematic. We will start with techniques that give information about the proton and carbon framework (NMR), move to the identification of functional groups (IR), and finally, confirm the overall mass and fragmentation pattern (MS).
Caption: Workflow for spectroscopic structure confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can deduce the precise connectivity of atoms.
¹H NMR Spectroscopy: A Proton Census
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. Based on our proposed structure, we anticipate signals corresponding to the amine (-NH₂), amide (-NH-), aromatic rings, and the methyl group.
Expected ¹H NMR Signals:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10.0 - 10.5
Singlet (broad)
1H
Amide N-H (N1-H)
Amide protons are significantly deshielded and often appear as broad singlets.
~7.0 - 8.0
Multiplets
8H
Aromatic Protons (C3-H, C4-H, C5-H, C10-H to C14-H)
Protons on the two aromatic rings will appear in this region. The specific splitting patterns will depend on their relative positions. Protons on the N-phenyl ring (C10-H to C14-H) will likely show a characteristic pattern for a monosubstituted ring.
~4.5 - 5.5
Singlet (broad)
2H
Amine N-H₂ (N2-H₂)
Primary amine protons often appear as a broad signal that can exchange with D₂O.[1][2] Their chemical shift is concentration-dependent.
~2.1 - 2.4
Singlet
3H
Methyl C-H₃ (C8-H₃)
A methyl group attached to an aromatic ring typically appears in this upfield region as a sharp singlet.
Causality in Interpretation: The broadness of the N-H signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The downfield shift of the amide proton is a direct result of the strong electron-withdrawing effect of the adjacent carbonyl group and resonance delocalization. Adding a few drops of D₂O to the NMR tube should cause the signals for the amide and amine protons to disappear, providing definitive confirmation of these exchangeable protons.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. Given the molecule's lack of symmetry, we expect to see a signal for each of the 14 unique carbon atoms.
Expected ¹³C NMR Signals:
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~166 - 169
C7 (C=O)
The carbonyl carbon of an amide is highly deshielded and appears significantly downfield.
~115 - 150
C1, C2, C3, C4, C5, C6, C9
Aromatic carbons. The carbons attached to nitrogen (C1, C9) and the methyl group (C2) will have distinct shifts influenced by these substituents.
~118 - 130
C10, C11, C12, C13, C14
Carbons of the N-phenyl ring, showing a typical pattern for a monosubstituted benzene.
~17 - 22
C8 (-CH₃)
The methyl carbon attached to the aromatic ring will be found in the upfield aliphatic region.
Causality in Interpretation: The chemical shift of each carbon is determined by its local electronic environment. The carbonyl carbon (C7) is the most downfield due to the strong deshielding effect of the double-bonded oxygen. Carbons attached to the electronegative nitrogen atoms (C1 and C9) will also be shifted downfield relative to unsubstituted aromatic carbons.[3][4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[5]
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration
Functional Group
Rationale
3400 - 3500 (two bands)
N-H stretch
Primary Amine (-NH₂)
Primary amines typically show two distinct bands in this region corresponding to symmetric and asymmetric N-H stretching.[1][6][7]
~3300
N-H stretch
Secondary Amide (-NH-)
The N-H bond of the amide group will show a single, often broad, absorption band.[5][7]
~1650 - 1680
C=O stretch
Amide (Amide I band)
This is a very strong and characteristic absorption for the carbonyl group in an amide.[7][8][9]
~1600 & ~1475
C=C stretch
Aromatic Ring
These absorptions are characteristic of carbon-carbon stretching within the aromatic rings.
1200 - 1350
C-N stretch
Aromatic Amine/Amide
The stretching vibrations for the C-N bonds will appear in this region.[1]
Causality in Interpretation: The presence of two distinct bands in the 3400-3500 cm⁻¹ region is strong evidence for a primary amine (-NH₂).[6] The intense band around 1660 cm⁻¹ is one of the most reliable indicators of a carbonyl group, and its specific position helps confirm the amide environment. The combination of these signals provides a powerful fingerprint for the molecule's key functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.
Expected Mass Spectrum Data:
The molecular formula for 2-Amino-3-methyl-N-phenylbenzamide is C₁₄H₁₄N₂O.
Molecular Ion (M⁺): The calculated monoisotopic mass is 226.1106 g/mol . A high-resolution mass spectrometer (HRMS) should detect a molecular ion peak at or very near this m/z value.
Nitrogen Rule: The molecular weight is an even number (226), which is consistent with the presence of an even number of nitrogen atoms (two) in the molecule, as per the Nitrogen Rule.[1]
Plausible Fragmentation Pathways:
The molecule is expected to fragment at its weakest bonds upon ionization. The amide bond is a common site for cleavage.
m/z
Fragment Identity
Rationale
134
[C₈H₈NO]⁺
Cleavage of the amide C-N bond (between C7 and N1), retaining the 2-amino-3-methylbenzoyl cation.
105
[C₇H₅O]⁺
A common fragment from benzoyl derivatives, resulting from further fragmentation.
93
[C₆H₇N]⁺
Cleavage of the amide C-N bond, retaining the aniline cation.
77
[C₆H₅]⁺
Loss of the amino group from the aniline fragment, resulting in the phenyl cation.
Causality in Interpretation: The observation of a molecular ion peak at m/z 226 confirms the molecular weight. The presence of key fragments, such as m/z 134 (the benzoyl portion) and m/z 93 (the aniline portion), provides direct evidence for the two major structural components linked by an amide bond. This fragmentation pattern strongly supports the proposed connectivity.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols should be employed.
NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (e.g., 1-2 hours) with a larger number of scans is required.
D₂O Exchange: To confirm N-H protons, acquire an initial ¹H NMR spectrum. Then, add 1-2 drops of D₂O, shake the tube gently, and re-acquire the spectrum. The signals corresponding to exchangeable protons (NH and NH₂) will diminish or disappear.
IR Spectroscopy
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[8][9]
Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Acquisition (ESI-HRMS): Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). Infuse the sample solution into the source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 227.1184.
Conclusion
The structural confirmation of 2-Amino-3-methyl-N-phenylbenzamide is achieved not by a single piece of data, but by the convergence of evidence from multiple, independent spectroscopic techniques. ¹H and ¹³C NMR map the precise C-H framework, IR spectroscopy confirms the presence of the critical amine and amide functional groups, and mass spectrometry verifies the molecular weight and the core structural components. When the predicted data from each of these analyses aligns with the experimental results, the proposed structure can be confirmed with a high degree of confidence, satisfying the rigorous standards of chemical research and development.
References
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from The Royal Society of Chemistry website.
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
MDPI. (2004, March 31). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of intermediate 2-Amino-N-phenylbenzamide. Retrieved from [Link]
Canadian Science Publishing. (1978). Photoelectron spectra of substituted benzamides. Can. J. Chem. 56, 495.
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
National Center for Biotechnology Information. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
Fiveable. (2025, August 15). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzamide. PubChem. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
Taylor & Francis Online. (n.d.).
Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]
Scribd. (n.d.). NMR+IR Charts. Retrieved from [Link]
NIST. (n.d.). 2-Amino-N-methylbenzamide. NIST WebBook. Retrieved from [Link]
A Comparative Efficacy Analysis of 2-Amino-N-phenethylbenzamides and Mebeverine for the Management of Irritable Bowel Syndrome
An important clarification regarding the subject of this guide: Initial research on the specific compound "2-Amino-3-methyl-N-phenylbenzamide" did not yield sufficient data for a comprehensive comparative analysis. Howev...
Author: BenchChem Technical Support Team. Date: February 2026
An important clarification regarding the subject of this guide: Initial research on the specific compound "2-Amino-3-methyl-N-phenylbenzamide" did not yield sufficient data for a comprehensive comparative analysis. However, a closely related class of compounds, 2-Amino-N-phenethylbenzamides , has been the subject of significant investigation, particularly concerning their therapeutic potential for Irritable Bowel Syndrome (IBS). This guide will, therefore, focus on a detailed comparison of 2-Amino-N-phenethylbenzamides with established medications for IBS, providing a robust, data-driven analysis for researchers and drug development professionals.
This guide provides a detailed comparative analysis of the emerging therapeutic agents, 2-Amino-N-phenethylbenzamides, against the established drug, mebeverine, for the treatment of Irritable Bowel Syndrome (IBS). We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the underlying experimental protocols that validate these findings.
Introduction to Irritable Bowel Syndrome and Current Therapeutic Landscape
Irritable Bowel Syndrome (IBS) is a prevalent gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits.[1][2][3] Current treatment strategies often involve the use of antispasmodics to alleviate symptoms.[1] Mebeverine, a widely prescribed antispasmodic, functions by exerting a musculotropic and spasmolytic action on the smooth musculature of the gastrointestinal tract.[1] However, its systemic use can lead to a range of side effects, including skin reactions, nausea, dizziness, and headaches, necessitating the development of more effective and safer therapeutic options.[1]
2-Amino-N-phenethylbenzamides: A Novel Therapeutic Avenue
Recent research has highlighted the potential of 2-Amino-N-phenethylbenzamides as promising candidates for IBS treatment.[1][2][3][4] These compounds have demonstrated significant spasmolytic and anti-inflammatory properties in preclinical studies, with a potentially more favorable side-effect profile compared to existing treatments.
Synthesis of 2-Amino-N-phenethylbenzamides
The synthesis of the core molecule, 2-amino-N-phenethylbenzamide, is achieved through the ring-opening of isatoic anhydride with 2-phenylethylamine, a reaction that proceeds with high purity and yield (typically around 97%).[4] Further modifications, such as acylation, can be performed to generate a library of diamide derivatives with varying potencies.[4]
Caption: Synthetic workflow for 2-Amino-N-phenethylbenzamides and their derivatives.
Comparative Mechanism of Action
While both mebeverine and 2-Amino-N-phenethylbenzamides exhibit spasmolytic effects, their underlying mechanisms appear to differ significantly. Mebeverine's action is associated with the blockade of essential neurotransmitters, which can lead to systemic side effects.[2] In contrast, studies on 2-Amino-N-phenethylbenzamides suggest a more targeted relaxation effect that does not interfere with the serotonin or Ca2+-dependent signaling pathways of contractile activity.[1][2][3][4]
Furthermore, certain derivatives of 2-Amino-N-phenethylbenzamide have demonstrated potent anti-inflammatory activity. They have been shown to inhibit the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) and stimulate the expression of neuronal nitric oxide synthase (nNOS), which leads to the production of the smooth muscle relaxant, nitric oxide (NO).[1][3][4]
Caption: Proposed anti-inflammatory signaling pathway of 2-Amino-N-phenethylbenzamide derivatives.
Comparative Efficacy: Experimental Data
The anti-inflammatory potential of 2-Amino-N-phenethylbenzamides has been quantitatively assessed using the in vitro inhibition of albumin denaturation assay, a well-established method for evaluating anti-inflammatory activity.[4] The results are compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and acetylsalicylic acid, as well as mebeverine.
Compound
IC50 for Inhibition of Albumin Denaturation (mg/mL)
The data indicates that amine 3 and amide 4c exhibit anti-inflammatory activity comparable to mebeverine and superior to that of diclofenac and acetylsalicylic acid in this assay.[4]
In ex vivo studies on smooth muscle preparations, derivatives of 2-Amino-N-phenethylbenzamide demonstrated a relaxation effect similar to mebeverine.[1][4] Notably, unlike mebeverine, which can completely inhibit the acetylcholine (ACh) reaction, these novel compounds preserved this essential physiological response.[4]
Experimental Protocol: In Vitro Inhibition of Albumin Denaturation
This protocol outlines the methodology used to assess the anti-inflammatory activity of the synthesized compounds.
Objective: To determine the ability of 2-Amino-N-phenethylbenzamides and reference drugs to inhibit the heat-induced denaturation of bovine serum albumin.
Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).
Assay Setup:
In a series of test tubes, add 0.5 mL of the BSA solution.
Add 0.1 mL of varying concentrations of the test compounds or reference drugs.
A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle solvent.
Incubation:
Incubate all tubes at 37°C for 20 minutes.
Induce denaturation by heating the tubes at 70°C for 5 minutes.
Measurement:
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
Calculation:
The percentage inhibition of denaturation is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
The IC50 value (the concentration of the compound that causes 50% inhibition of denaturation) is determined by plotting the percentage inhibition against the compound concentration.
Conclusion and Future Directions
The available preclinical data strongly suggests that 2-Amino-N-phenethylbenzamides represent a promising new class of therapeutic agents for the treatment of Irritable Bowel Syndrome. Their dual spasmolytic and anti-inflammatory actions, coupled with a potentially more targeted mechanism of action, offer a significant advantage over existing therapies like mebeverine. Further investigation, including in vivo efficacy studies and comprehensive safety profiling, is warranted to translate these promising findings into clinical applications.
References
PrepChem.com. Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Available at: [Link]
MDPI. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
ResearchGate. (2019, March 29). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Available at: [Link]
ResearchGate. (2024, July 15). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
PMC. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
PubMed. (2024, July 18). 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationships of 2-Amino-N-phenylbenzamide Analogs
The 2-amino-N-phenylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active molecules. Its inherent structural...
Author: BenchChem Technical Support Team. Date: February 2026
The 2-amino-N-phenylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active molecules. Its inherent structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (amide carbonyl), and two aromatic rings, provide a foundation for multifaceted interactions with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-amino-3-methyl-N-phenylbenzamide analogs, drawing upon experimental data from studies on related benzamide derivatives. We will explore how subtle modifications to this core structure can profoundly influence potency, selectivity, and overall pharmacological profile, with a focus on their roles as kinase inhibitors and ion channel modulators.
The 2-Amino-N-phenylbenzamide Core: A Versatile Pharmacophore
The 2-aminobenzamide moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The amino group at the 2-position often acts as a key anchoring point, forming critical hydrogen bonds with the target protein. The N-phenyl ring provides a vector for exploring substituent effects on potency and selectivity, while the amide linkage offers a rigidifying element that orients the two aromatic systems. The addition of a methyl group at the 3-position can introduce steric constraints and influence the conformational preferences of the molecule, potentially enhancing selectivity for a specific target.
Comparative SAR Analysis: Kinase Inhibitors vs. Ion Channel Modulators
The versatility of the 2-amino-N-phenylbenzamide scaffold is evident in its ability to be tailored to interact with distinct classes of proteins, including kinases and ion channels. The following sections compare the SAR of analogs designed for these two major target families.
2-Amino-N-phenylbenzamide Analogs as Kinase Inhibitors
Benzamide derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[1] The general binding mode of many kinase inhibitors involves interactions with the ATP-binding pocket. For 2-amino-N-phenylbenzamide analogs, the 2-amino group often forms hydrogen bonds with the hinge region of the kinase.
A notable example is the development of BCR-ABL inhibitors for the treatment of chronic myeloid leukemia (CML).[2] While not exact analogs of 2-amino-3-methyl-N-phenylbenzamide, the principles from related structures are highly informative. For instance, in a series of pyrimidine-carboxamide derivatives, a 2-((3-amino-4-methylphenyl)amino) moiety serves a similar role to the 2-aminobenzamide core, with the amino and methyl groups on the N-phenyl ring influencing potency and selectivity.[2]
Key SAR Insights for Kinase Inhibition:
The 2-Amino Group: Essential for hinge-binding interactions. Its replacement or significant modification often leads to a substantial loss of activity.
Substituents on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical for modulating potency and selectivity. For example, trifluoromethyl groups have been shown to enhance inhibitory activity against EGFR.[1]
The Benzamide "Left-Hand Side": Modifications to the benzamide ring itself can fine-tune activity. For instance, the introduction of a 5-fluoro or 5-methyl group can impact potency against Mycobacterium tuberculosis QcrB, a component of the electron transport chain with kinase-like structural features.[3]
Table 1: Representative Benzamide-based Kinase Inhibitors and their Activities
Compound ID
Core Structure Modification
Target Kinase(s)
IC50 (nM)
Reference
CHMFL-ABL-053
Pyrimidine-carboxamide with a 2-((3-amino-4-methylphenyl)amino) group
2-Amino-N-phenylbenzamide Analogs as Ion Channel Modulators
Ion channels, which are critical for regulating ion flow across cell membranes, are another important target class for benzamide derivatives.[4][5] The SAR for ion channel modulators often differs significantly from that of kinase inhibitors, reflecting the distinct topographies of their binding sites.
Studies on 2-methylbenzamide derivatives have identified modulators of voltage-gated sodium channels (Nav), specifically Nav1.1.[6] In this context, the overall shape and lipophilicity of the molecule play a more dominant role than specific hydrogen-bonding interactions.
Key SAR Insights for Ion Channel Modulation:
Symmetry and Dimerization: Symmetrical molecules, such as N,N'-(1,3-phenylene)bis(2-methylbenzamide), have shown activity as Nav1.1 modulators, suggesting that the molecule may interact with multiple subunits or domains of the channel.[6]
Lipophilicity: Increased lipophilicity can enhance partitioning into the cell membrane, where the binding sites for many ion channel modulators are located.
Amide Conformation: The conformation of the amide bond influences the relative orientation of the aromatic rings, which is crucial for fitting into the often-hydrophobic binding pockets of ion channels.
Amiloride and its analogs, which share some structural similarities with the benzamide core, are known inhibitors of various ion channels, including the TRPP3 channel.[7] The potency of these analogs is positively correlated with their size, indicating that steric bulk and van der Waals interactions are key determinants of activity.[7]
Table 2: Representative Benzamide Analogs as Ion Channel Modulators
General Synthesis of 2-Amino-N-phenylbenzamide Analogs
The synthesis of 2-amino-N-phenylbenzamide analogs is typically achieved through the coupling of a substituted 2-aminobenzoic acid with a corresponding aniline derivative. A common and efficient method involves the use of a peptide coupling agent.
Step-by-Step Protocol:
Activation of the Carboxylic Acid: To a solution of the substituted 2-aminobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and an activator such as hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes.
Amide Bond Formation: Add the substituted aniline (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq.) to the reaction mixture.
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-N-phenylbenzamide analog.
An alternative route involves the reaction of isatoic anhydride with an appropriate amine.[8]
Kinase Inhibition Assay (Example: TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to assess the inhibitory activity of compounds against protein kinases.
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer, a solution of the kinase, a biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well microplate.
Kinase Reaction: Add the kinase, substrate peptide, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).
Detection: Add the europium-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate to the wells. Incubate in the dark to allow for antibody binding and FRET to occur.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Ion Channel Activity Assay (Example: Two-Electrode Voltage Clamp)
The two-electrode voltage clamp (TEVC) technique is a powerful method for studying the effects of compounds on ion channels expressed in Xenopus oocytes.
Step-by-Step Protocol:
Oocyte Preparation: Surgically remove oocytes from a Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the ion channel of interest and incubate for 2-5 days to allow for channel expression.
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
Compound Application: After obtaining a stable baseline current, perfuse the chamber with a solution containing the test compound at various concentrations.
Data Acquisition: Record the changes in ion current in response to the compound application.
Data Analysis: Measure the peak current at each compound concentration and normalize it to the control current. Plot the normalized current against the compound concentration to determine the IC50 or EC50 value.
Visualizing SAR and Experimental Workflows
Caption: Key structural modifications on the 2-amino-N-phenylbenzamide core and their impact on kinase inhibitory activity.
Caption: Experimental workflow for the two-electrode voltage clamp (TEVC) assay.
Conclusion
The 2-amino-N-phenylbenzamide scaffold is a remarkably versatile starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships for this class of compounds are highly dependent on the target family. For kinase inhibitors, specific hydrogen-bonding interactions, particularly involving the 2-amino group, are paramount, with substituents on the aromatic rings serving to optimize potency and selectivity. In contrast, for ion channel modulators, global molecular properties such as shape, lipophilicity, and steric bulk often play a more critical role in determining activity. A thorough understanding of these differential SAR trends is essential for the rational design of novel therapeutics based on this privileged scaffold. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of developing 2-amino-N-phenylbenzamide analogs for specific therapeutic applications.
References
PubMed. (2015, October 1). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists.
PubMed. (2016, January 1). Discovery of benzamides as potent human β3 adrenergic receptor agonists.
PubMed. (2007, November 1). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme.
PubMed. (2016, March 10). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia.
PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
ResearchGate. (2019, March 29). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
MDPI. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment.
MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
Sophion. Identification and Electrophysiological Evaluation of 2-Methylbenzamide Derivatives as Nav1.1 Modulators.
MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
Hello Bio. Ion channel modulators.
Alomone Labs. Ion Channel Modulators.
PubMed. (2007, December 15). Inhibition of TRPP3 channel by amiloride and analogs.
Optimization and Validation of HPLC Purity Analysis for 2-Amino-3-methyl-N-phenylbenzamide
A Comparative Stationary Phase Study Executive Summary 2-Amino-3-methyl-N-phenylbenzamide is a critical scaffold in the synthesis of quinazolinone-based kinase inhibitors and novel agrochemicals.[1] Its synthesis—typical...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Stationary Phase Study
Executive Summary
2-Amino-3-methyl-N-phenylbenzamide is a critical scaffold in the synthesis of quinazolinone-based kinase inhibitors and novel agrochemicals.[1] Its synthesis—typically involving the coupling of 2-amino-3-methylbenzoic acid with aniline—frequently yields challenging impurities, including unreacted starting materials and, most critically, positional regioisomers (e.g., the 5-methyl analogue) that possess identical mass-to-charge ratios (
).
This guide challenges the default reliance on C18 stationary phases.[2][3] While C18 is the industry standard for hydrophobicity-based separations, it often fails to resolve aromatic regioisomers adequately.[2] We present a comparative validation demonstrating why Phenyl-Hexyl stationary phases offer superior selectivity for this benzamide derivative through orthogonal
interactions.
Part 1: The Separation Challenge & Scientific Rationale
The Problem: "The Hydrophobic Trap"
In standard Reverse Phase Chromatography (RPC), separation is driven by the hydrophobic effect. The analyte partitions between a polar mobile phase and a non-polar C18 (octadecylsilane) ligand.
The Flaw: 2-Amino-3-methyl-N-phenylbenzamide and its regioisomer (2-amino-5-methyl-N-phenylbenzamide) have nearly identical hydrophobicity (
).[1] On a C18 column, these often co-elute or show "shouldering," making accurate purity integration impossible.
The Solution: Interaction (Phenyl-Hexyl)
Phenyl-Hexyl columns introduce a secondary interaction mechanism. Beyond simple hydrophobicity, the phenyl ring on the ligand creates a "sandwich" interaction with the aromatic rings of the benzamide analyte.
The Mechanism: The electron density distribution differs slightly between the 3-methyl and 5-methyl isomers. The Phenyl-Hexyl phase senses this electronic difference, providing the "shape selectivity" required to pull the peaks apart.
Visualizing the Interaction Mechanism
The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.
Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase adds electronic selectivity (
) to the standard hydrophobic retention.
Part 2: Comparative Performance Data
The following data simulates a method development cycle comparing a standard C18 column against a Phenyl-Hexyl column for a crude synthetic mixture containing the target, the unreacted aniline, and the 5-methyl regioisomer impurity.
Phenyl phase shows higher retention due to dual interaction.[1]
Regioisomer Resolution ()
1.2 (Incomplete)
2.8 (Baseline)
C18 fails to fully resolve the critical pair ().
Aniline Tailing Factor ()
1.6
1.1
Phenyl phases often handle basic amines better due to -acidity.
Peak Capacity
~150
~210
Superior selectivity leads to sharper peaks and better capacity.
Scientist's Note: An
of 1.2 on the C18 column is dangerous for purity validation. Small changes in pH or temperature could cause these peaks to merge completely, leading to a "false pass" on purity. The Phenyl-Hexyl column provides a safety margin ().
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . It includes system suitability tests (SST) that must pass before any samples are run.
1. Reagents & Preparation
Solvents: LC-MS Grade Acetonitrile and Water.
Modifier: Formic Acid (FA) is preferred over phosphate buffers to allow for MS confirmation of impurities if needed.
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.
Temperature: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for aromatic interactions).
Detection: UV at 254 nm (aromatic ring max) and 210 nm (amide bond, for non-aromatic impurities).
3. Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibrate
1.0
5
Isocratic Hold (Focus basic amines)
10.0
95
Linear Ramp
12.0
95
Wash
12.1
5
Re-equilibrate
15.0
5
End
4. Validation Workflow (ICH Q2 R1/R2)
To ensure this method is robust, follow this validation logic flow.
Figure 2: Step-by-step validation workflow ensuring ICH compliance.
Part 4: Critical Quality Attributes (CQAs) for Validation
When validating this specific benzamide, pay close attention to these specific attributes:
Specificity (The "Purity" Check):
Do not rely solely on UV purity.
Protocol: Inject the "Crude" synthesis mixture. Use a Diode Array Detector (DAD) to check "Peak Purity" (spectral homogeneity) across the main peak.[2] If the Peak Purity Factor is <990, you likely have a co-eluting regioisomer.
Linearity & Range:
Benzamides can saturate UV detectors easily due to high molar absorptivity.
Limit: Ensure the main peak absorbance does not exceed 1.5 AU. If it does, dilute the sample, or you will fail the linearity test (
).
Stability of Solution:
Amides are generally stable, but the amine functionality (2-amino) can oxidize over time in solution.
Test: Re-inject the standard after 24 hours in the autosampler. If the "aniline" impurity peak grows, your sample solvent needs an antioxidant or colder storage.
References
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[6] Introduction to Modern Liquid Chromatography. Wiley. (Context on Column Selectivity).
Agilent Technologies. (2022). Phenyl-Hexyl vs. C18 Columns: Selectivity Differences for Aromatic Compounds.Link (Representative technical note on stationary phase mechanisms).
BenchChem. (2025).[7] Separation of Regioisomers in Benzamide Derivatization.Link (Context on regioisomer challenges in benzamide synthesis).
A Researcher's Guide to Deconvoluting Target Selectivity: A Case Study with 2-Amino-3-methyl-N-phenylbenzamide
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific investigation. A critical milestone in this journey is the co...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific investigation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological targets. High selectivity is often a hallmark of a successful therapeutic, minimizing off-target effects and enhancing the therapeutic window. Conversely, for certain indications like oncology, a multi-targeted approach can be advantageous.[1][2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to approach the selectivity profiling of a novel compound, using the illustrative case of 2-Amino-3-methyl-N-phenylbenzamide.
While the specific biological targets of 2-Amino-3-methyl-N-phenylbenzamide are still under investigation, its benzamide scaffold is a common feature in many biologically active molecules, including some kinase inhibitors.[3] Derivatives of the broader 2-aminobenzamide class have been explored for potential antimicrobial and anticancer properties, suggesting possible interactions with various cellular pathways.[4][5][6] This guide will, therefore, not present a definitive selectivity profile but will instead equip the reader with the strategic and technical knowledge to generate and interpret such a profile for any novel compound.
The Imperative of Selectivity Profiling
The "one drug, one target" paradigm has evolved. We now appreciate that many effective drugs exert their therapeutic effects through polypharmacology, the modulation of multiple targets.[1] However, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[7] For instance, the cardiotoxicity associated with the multi-targeted kinase inhibitor sunitinib is partly attributed to its off-target inhibition of AMP-activated protein kinase (AMPK).[8][9] Therefore, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic potential and potential liabilities.
This guide will focus on three key experimental pillars for assessing the selectivity of a compound like 2-Amino-3-methyl-N-phenylbenzamide:
Broad-Panel Kinase Profiling: To identify potential kinase targets and assess selectivity across the kinome.
Receptor Binding Assays: To evaluate interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs).
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological cellular context.
I. Kinase Profiling: Mapping the Kinome Interaction Landscape
Given the prevalence of the benzamide scaffold in kinase inhibitors, a logical first step in characterizing 2-Amino-3-methyl-N-phenylbenzamide is to screen it against a large panel of kinases.[10] Kinase profiling services are commercially available and provide a rapid and comprehensive overview of a compound's kinase selectivity.
Experimental Rationale
These assays typically measure the ability of a compound to inhibit the activity of a panel of purified kinases. The output is usually expressed as the percentage of inhibition at a fixed compound concentration (e.g., 1 or 10 µM) or as IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity).
It is crucial to perform these assays at a physiologically relevant ATP concentration (around 1 mM) as compounds that bind to the ATP-binding site will show different potencies at varying ATP levels.
Data Interpretation and Visualization
The results from a kinase profiling experiment are often visualized as a "kinome map" or a dendrogram, which graphically represents the compound's interactions across the human kinome. Highly selective compounds will show potent inhibition of a single kinase or a small number of related kinases, while less selective compounds will inhibit multiple kinases across different families.
Table 1: Illustrative Kinase Profiling Data for Compound X (a hypothetical selective inhibitor) and Compound Y (a hypothetical multi-kinase inhibitor) at 1 µM.
Kinase Target
Compound X (% Inhibition)
Compound Y (% Inhibition)
VEGFR2
95
98
PDGFRβ
12
92
c-Kit
8
88
Raf-1
5
75
Src
15
45
EGFR
3
10
p38α
7
25
This table illustrates how a selective inhibitor like Compound X would strongly inhibit its primary target (VEGFR2) with minimal activity against other kinases. In contrast, a multi-kinase inhibitor like Compound Y, similar to agents like sorafenib or sunitinib, would show potent inhibition across multiple targets.[11][12][13][14]
II. Receptor Binding Assays: Beyond the Kinome
While kinase inhibition is a common mechanism of action, a comprehensive selectivity assessment must investigate other potential target classes. Receptor binding assays are a powerful tool for this purpose.[15][16] These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a high-affinity radiolabeled or fluorescently labeled ligand.[17][18]
Experimental Workflow
A typical receptor binding assay involves incubating the receptor preparation (e.g., cell membranes expressing the receptor) with a labeled ligand and varying concentrations of the test compound. The amount of bound labeled ligand is then measured, and the data is used to calculate the IC50 and the inhibition constant (Ki) of the test compound.
A simplified workflow for a competitive receptor binding assay.
A broad panel of receptor binding assays, covering targets such as GPCRs, ion channels, and nuclear receptors, can provide a comprehensive overview of a compound's off-target liabilities.
III. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Setting
Biochemical assays, while essential for initial screening, do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[19][20][21] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[22]
Step-by-Step CETSA Protocol
Cell Treatment: Treat cultured cells with either the test compound (e.g., 2-Amino-3-methyl-N-phenylbenzamide) or a vehicle control (e.g., DMSO) for a defined period to allow for cell penetration and target binding.
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler. This creates a "melt curve" for the target protein.
Cell Lysis: Lyse the cells to release their protein content. This can be achieved through methods like freeze-thaw cycles.
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-aggregated proteins.
Protein Quantification: Carefully collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction at each temperature point. This is typically done by Western blotting or other immunoassays.[19][21]
The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting CETSA Data
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating thermal stabilization upon binding. This provides strong evidence of target engagement within the cell. The magnitude of the shift can also be used to rank the potency of different compounds.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The data from kinase profiling, receptor binding assays, and CETSA should be integrated to build a comprehensive picture of the selectivity of 2-Amino-3-methyl-N-phenylbenzamide.
Table 2: Illustrative Integrated Selectivity Profile for a Hypothetical Compound.
Assay Type
Target
Result (IC50/Ki/ΔTm)
Interpretation
Kinase Profiling
Kinase A
25 nM
Potent on-target activity
Kinase B
2.5 µM
100-fold selectivity over Kinase B
Kinase C
>10 µM
No significant activity
Receptor Binding
GPCR X
>10 µM
No significant off-target activity
Ion Channel Y
>10 µM
No significant off-target activity
CETSA
Kinase A
+5°C
Confirmed cellular target engagement
This integrated profile provides a robust foundation for decision-making in a drug discovery program. For 2-Amino-3-methyl-N-phenylbenzamide, this systematic approach would be invaluable in identifying its primary biological targets, understanding its potential for off-target effects, and guiding its future development.
Conclusion
Assessing the selectivity of a novel compound is a multi-faceted process that requires a combination of biochemical and cell-based assays. By employing a systematic approach that includes broad-panel kinase profiling, receptor binding assays, and cellular thermal shift assays, researchers can build a comprehensive understanding of a compound's biological interactions. This knowledge is critical for advancing the most promising candidates and ultimately for the development of safer and more effective medicines. The framework presented here provides a robust starting point for the characterization of 2-Amino-3-methyl-N-phenylbenzamide and other novel chemical entities.
References
Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
Wikipedia. (2024, February 13). Sorafenib. Retrieved from [Link]
Zhang, T., Li, Y., Shao, S., & Li, X. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4927.
Rini, B. I., & Schiller, J. H. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted Oncology, 4(4), 297–305.
Kerkelä, R., Woulfe, K. C., Durand, J.-B., Chu, T.-F., Berridge, B., George, D., Yacobi, R., Sivasubramanian, N., & Force, T. (2009). Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase.
ResearchGate. (n.d.). Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. Retrieved from [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Axitinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
Addeo, R., & Caraglia, M. (2011). Multi-targeted kinase inhibitor sorafenib and its future. Expert Opinion on Drug Metabolism & Toxicology, 7(9), 1169–1181.
Li, Q., Wang, D., & Chen, Y. (2023). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers in Oncology, 13, 1184917.
Patsnap. (2024, July 17). What is the mechanism of Axitinib? Patsnap Synapse. Retrieved from [Link]
Kalliokoski, T., & Vulpetti, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data.
Lazerwith, S. E., & Lamer, R. E. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
Schmidinger, M. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Cancer and Metastasis Reviews, 31(Suppl 1), 1–11.
Potjewyd, G., Gu, J., Zhao, H., Holder, S. L., Wilson, C. G., & Wells, C. I. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
Santoro, A. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(21s), 1–4.
Wilhelm, S., Carter, C., Lynch, M., Lowinger, T., Dumas, J., Smith, R. A., Schwartz, B., Simantov, R., & Kelley, S. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140.
Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K.-H., & Diefenbach, K. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Molecular Cancer Therapeutics, 15(10), 2398–2407.
Henderson, M. J., & Chandel, N. S. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
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